molecular formula C12H15NO4 B1386464 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid CAS No. 1072855-70-9

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Cat. No.: B1386464
CAS No.: 1072855-70-9
M. Wt: 237.25 g/mol
InChI Key: BZQWXMFGGPBSOV-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQWXMFGGPBSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Elucidation & Analysis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026


 | M.W.:  237.25  g/mol [1]

Part 1: Executive Summary & Structural Context[1][2]

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a functionalized pyridine derivative utilized primarily as a pharmacophore in medicinal chemistry. It serves as a critical intermediate in the development of GPR119 agonists and other metabolic disease targets where the nicotinic acid core provides polar interactions (hydrogen bonding) and the tetrahydropyran ether tail offers metabolic stability and lipophilic bulk.[1][2]

This guide provides a rigorous framework for the synthesis, purification, and structural validation of this compound. Unlike simple catalog verification, this protocol emphasizes the causality between the chemical environment and the resulting spectral data, ensuring that researchers can distinguish this specific regioisomer from potential impurities like the


-alkylated pyridone or the 2-substituted isomer.[1][2]

Part 2: Synthetic Pathway & Process Control[1][2]

To understand the impurities we analyze, we must first understand the genesis of the molecule.[1][2] The most robust route utilizes a Nucleophilic Aromatic Substitution (


) on a 6-halonicotinic acid ester, followed by hydrolysis.[1][2]
Retro-Synthetic Analysis

The bond disconnection occurs at the ether oxygen at the C6 position of the pyridine ring.[1][2]

  • Fragment A (Electrophile): Methyl 6-chloronicotinate (Activated by the electron-withdrawing ester and ring nitrogen).[2]

  • Fragment B (Nucleophile): (Tetrahydro-2H-pyran-4-yl)methanol.

Synthesis Workflow & Critical Control Points

The following diagram illustrates the reaction logic and where specific impurities (Process Impurities) are generated.

SynthesisWorkflow SM1 Methyl 6-chloronicotinate (Electrophile) Step1 Step 1: SnAr Coupling NaH, DMF, 0°C to RT (Control: Moisture Free) SM1->Step1 SM2 (Tetrahydro-2H-pyran-4-yl)methanol (Nucleophile) SM2->Step1 Inter Intermediate Ester (Methyl 6-((tetrahydro-2H-pyran-4-yl) methoxy)nicotinate) Step1->Inter Imp2 Impurity B: N-Alkylation Product (Pyridone isomer) Step1->Imp2 Side Rxn Step2 Step 2: Hydrolysis LiOH, THF/H2O Acidification (pH 3-4) Final Target Compound 6-(Tetrahydro-2H-pyran-4-ylmethoxy) nicotinic Acid Step2->Final Imp1 Impurity A: Hydrolysis of SM1 (6-Chloronicotinic acid) Step2->Imp1 Incomplete Rxn Inter->Step2

Caption: Figure 1. Synthesis workflow highlighting the


 mechanism and potential impurity origins.

Part 3: Analytical Characterization Framework

The validation of this structure relies on confirming the regiochemistry (O-alkylation vs. N-alkylation) and the integrity of the pyran ring.[2]

Nuclear Magnetic Resonance (NMR) Protocol

Solvent: DMSO-


 is preferred due to the solubility of the free acid and the ability to observe the carboxylic acid proton.[1][2]

H NMR Assignment Logic (400 MHz, DMSO-

)

The spectrum is divided into three distinct zones: the Aromatic Core, the Linker, and the Aliphatic Tail.[1][2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
12.80 - 13.20 Broad Singlet1H-COOH Deshielded carboxylic acid proton; exchangeable with

.
8.70 Doublet (

Hz)
1HPy-H2 Most deshielded aromatic proton due to proximity to N and COOH (alpha to both).[1][2]
8.15 Doublet of Doublets (

Hz)
1HPy-H4 Ortho coupling to H5 and meta coupling to H2. Deshielded by COOH.
6.95 Doublet (

Hz)
1HPy-H5 Shielded by the electron-donating alkoxy group at C6.[2] Critical diagnostic for O-alkylation.
4.20 Doublet (

Hz)
2H-O-CH

-
The methylene linker. Chemical shift >4.0 ppm confirms O-alkylation (N-alkylation would be ~3.8-4.0 but Py-H5 would shift differently).
3.85 Multiplet2HPyran-H2/6 (eq)Equatorial protons adjacent to ether oxygen in the pyran ring.[2]
3.30 Triplet of Doublets2HPyran-H2/6 (ax)Axial protons (often obscured by water peak in DMSO).[1][2]
2.05 Multiplet1HPyran-H4 Methine proton connecting to the linker.[2]
1.65 Doublet (broad)2HPyran-H3/5 (eq)Equatorial protons.[1][2]
1.30 Quartet of Doublets2HPyran-H3/5 (ax)Axial protons showing large trans-diaxial coupling.[2]

C NMR Key Signals[1][2]
  • 166.0 ppm: Carboxylic Acid (C=O).[1][2]

  • 165.5 ppm: C6 (Pyridine) – Deshielded by direct oxygen attachment.[1][2]

  • 150.0 ppm: C2 (Pyridine) – Alpha to Nitrogen.[1][2]

  • 70.5 ppm: Linker (-O-CH2-).[2]

  • 66.5 ppm: Pyran C2/C6.[2]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) and ESI (-).[1][2]

  • Expected [M+H]+: 238.26 m/z.[1][2]

  • Expected [M-H]-: 236.24 m/z.[2]

  • Fragmentation Pattern: Loss of the tetrahydropyran moiety often yields a characteristic fragment at m/z ~140 (6-hydroxynicotinic acid core) or m/z ~122 (nicotinic acid fragment).[1][2]

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1][2]

  • Retention Time Logic: The compound is moderately polar (LogP ~1.5).[1][2] It will elute after unsubstituted nicotinic acid but before highly lipophilic esters.[2]

Part 4: Structural Validation Logic (Graphviz)[1][2]

The following diagram details the logical flow used to confirm the structure based on the spectral data gathered above.

StructureValidation Start Unknown Sample (White Solid) MS LC-MS Analysis (ESI+) Start->MS MassCheck Mass = 238.26? MS->MassCheck HNMR 1H NMR (DMSO-d6) AromaticCheck 3 Aromatic Protons? (1s, 2d pattern) HNMR->AromaticCheck CNMR 13C NMR (DMSO-d6) CarbonCheck C6 at ~165 ppm? (C-O bond) CNMR->CarbonCheck MassCheck->HNMR Yes Fail Reject/Re-purify MassCheck->Fail No LinkerCheck Doublet at 4.2 ppm? (O-CH2) AromaticCheck->LinkerCheck Yes AromaticCheck->Fail No (Isomer?) LinkerCheck->CNMR Yes LinkerCheck->Fail No (N-Alkylated?) Confirmed Structure CONFIRMED: 6-(Tetrahydro-2H-pyran-4-ylmethoxy) nicotinic Acid CarbonCheck->Confirmed Yes CarbonCheck->Fail No

Caption: Figure 2. Decision tree for the structural validation of the target compound.

Part 5: Physicochemical Profile & Applications[1][2]

Key Properties
PropertyValueImplication
LogP (Calc) 1.2 - 1.5Good membrane permeability; suitable for oral bioavailability.
pKa (Acid) ~3.6Ionized at physiological pH (COO-); requires salt formation for solubility.[1][2]
pKa (Base) ~2.0The pyridine nitrogen is weakly basic due to the electron-withdrawing COOH.[2]
Solubility Low in water (neutral); High in DMSO, MeOH, and basic aqueous buffers.[1][2]Formulation requires pH adjustment > 5.[2]
Storage & Stability[1][2]
  • Stability: The ether linkage is stable to hydrolysis under neutral/basic conditions but may cleave under strong acidic conditions at high heat (e.g., HI/reflux).[1][2]

  • Storage: Store at 2-8°C, desiccated. Hygrospic potential due to the carboxylic acid moiety.[2]

References

  • PubChem . (2023).[1][2] Nicotinic Acid Structure and Chemical Properties. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][1][2]

Sources

Predicted physicochemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Introduction: Bridging Structure and Function in Drug Discovery

In modern medicinal chemistry, the journey from a promising molecular structure to a viable drug candidate is paved with data. Before significant resources are invested in synthesis and biological testing, a thorough in silico characterization is essential. This guide focuses on 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, a molecule that combines two key structural motifs: the nicotinic acid core, a well-established pharmacophore present in compounds like Niacin (Vitamin B3)[1][2][3], and a tetrahydropyran (THP) ether-linked side chain. The THP moiety is frequently employed by medicinal chemists to modulate physicochemical properties, aiming to enhance solubility, metabolic stability, and cell permeability.

This document serves as a technical whitepaper for researchers and drug development professionals, offering a detailed analysis of the predicted physicochemical properties of this compound. By understanding these properties, we can forecast its potential behavior in biological systems, anticipate formulation challenges, and guide the next steps in the discovery pipeline. The narrative emphasizes the rationale behind property prediction and the imperative for subsequent experimental validation, reflecting a field-proven approach to small molecule design.[4][5]

The Predictive Landscape: Quantitative Structure-Property Relationships (QSPR)

The data presented herein are derived from computational models, primarily Quantitative Structure-Property Relationship (QSPR) models.[6] These algorithms leverage vast databases of experimentally determined properties for known molecules to train models that can predict the properties of novel structures.[4][7] By deconstructing a molecule like 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid into its constituent atoms, bonds, and topological features, these models can estimate its macroscopic physicochemical characteristics. While predictive models are powerful tools for high-throughput screening and candidate prioritization, it is crucial to recognize them as highly educated estimations that demand experimental confirmation.[6]

Predicted Physicochemical Profile

The following table summarizes the key predicted physicochemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid. These parameters are fundamental to the "drug-likeness" of a molecule and are often assessed against frameworks like Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-Bond Donors ≤ 5, H-Bond Acceptors ≤ 10).[4]

PropertyPredicted ValueImplication in Drug Development
Molecular Weight (MW) 253.27 g/mol Well within the typical range for small molecule drugs, suggesting potential for good oral bioavailability.
Lipophilicity (cLogP) 1.2 - 1.8Indicates a balanced hydrophilic/lipophilic character. This value suggests the compound may have sufficient lipophilicity to cross cell membranes without being so high as to cause poor aqueous solubility or high plasma protein binding.
Aqueous Solubility (LogS) -2.5 to -3.5Predicts low to moderate aqueous solubility. This is a critical parameter that may necessitate formulation strategies (e.g., salt forms, amorphous dispersions) to ensure adequate dissolution and absorption. The acidic nature of the molecule suggests solubility will be highly pH-dependent.
Acidic pKa (pKa₁) 4.0 - 4.8Attributed to the carboxylic acid group. This value is similar to other nicotinic acids.[8][9] It signifies that the molecule will be predominantly in its negatively charged (deprotonated) carboxylate form at physiological pH (7.4), which typically enhances aqueous solubility.
Basic pKa (pKa₂) 3.0 - 3.8Attributed to the pyridine ring nitrogen. This value indicates that the pyridine nitrogen is weakly basic and will be largely uncharged at physiological pH.
Topological Polar Surface Area (TPSA) 71.9 ŲThis value is in a favorable range (< 140 Ų) for good cell permeability and oral absorption.
Hydrogen Bond Donors 1 (from COOH)Complies with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 5 (2 from COOH, 1 from pyridine N, 2 from ether/pyran O)Complies with Lipinski's Rule of Five.
Rotatable Bonds 4Indicates a degree of conformational flexibility, which can be important for binding to a biological target.

Expert Analysis: Interpreting the Predictions

The in silico profile of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is promising from a drug development perspective. Its molecular weight and topological polar surface area suggest a high likelihood of favorable absorption and distribution characteristics.

The predicted lipophilicity (cLogP) is particularly noteworthy. The THP-methoxy side chain effectively increases the lipophilicity compared to the parent nicotinic acid (LogP ≈ 0.4)[2], moving it into a range often associated with improved membrane permeability. However, the most critical interplay of properties revolves around its pKa values and resulting solubility. As an amphoteric substance with both an acidic and a basic center, its net charge and, consequently, its solubility are highly dependent on pH.

The diagram below illustrates the predicted ionization states of the molecule across a physiological pH range.

G cluster_ph pH Scale cluster_mol Dominant Molecular Species pH2 pH < 3.0 pH4 pH ~ 4.5 Cation Cationic (Net Charge: +1) COOH, Pyridine-H⁺ pH2->Cation Low pH: Both sites protonated pH7 pH > 6.0 Zwitterion Zwitterionic / Neutral (Net Charge: 0) COO⁻, Pyridine-H⁺ or COOH, Pyridine pH4->Zwitterion Intermediate pH: Carboxylic acid deprotonates Anion Anionic (Net Charge: -1) COO⁻, Pyridine pH7->Anion Physiological pH: Carboxylate is dominant

Caption: Predicted ionization states of the molecule at different pH values.

At the pH of the stomach (pH 1-2), the molecule would likely be cationic, while in the intestine and blood (pH 7.4), it would be anionic. This anionic form should enhance its solubility in aqueous environments, potentially mitigating the low intrinsic solubility predicted by its LogS value.

Protocol for Experimental Validation: Potentiometric pKa Determination

To build trust in the predictive data, experimental validation is non-negotiable. The determination of pKa is a foundational step. Potentiometric titration is a robust and widely used method for this purpose.[6]

Objective: To experimentally determine the acidic and basic pKa values of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid.

Materials:

  • 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (≥98% purity)

  • Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)

  • Automated titrator or manual burette (Class A)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Potassium Hydroxide (KOH)

  • Degassed, deionized water

  • Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing the background electrolyte (0.15 M KCl). Gentle heating or the addition of a small amount of co-solvent (e.g., methanol, <2%) may be required if solubility is very low, but this must be noted as it can slightly alter pKa values.

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) immediately before the experiment.

  • Acidification: Lower the pH of the analyte solution to ~2.0 by adding 0.1 M HCl to ensure all functional groups are fully protonated at the start of the titration.

  • Titration: Titrate the solution with standardized 0.1 M KOH. Add the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the neutralization of excess HCl, the second represents the deprotonation of the more acidic group (pyridine), and the third represents the deprotonation of the carboxylic acid.

  • Causality and Self-Validation: The shape of the titration curve provides internal validation. A sharp inflection point indicates a clear protonation/deprotonation event. The volume of titrant required between equivalence points should correspond stoichiometrically to the amount of analyte used, confirming the purity and identity of the substance being titrated. Specialized software is typically used to calculate the precise pKa values by fitting the data to the Henderson-Hasselbalch equation.

The following workflow diagram illustrates the essential synergy between computational prediction and experimental validation in physicochemical profiling.

Caption: Iterative workflow from in silico prediction to experimental validation.

Conclusion

The predicted physicochemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid characterize it as a compound with a promising profile for further investigation as a drug candidate. It adheres to key principles of "drug-likeness," exhibiting a balanced lipophilicity and molecular size conducive to good absorption and distribution. The key challenge and opportunity lie in its pH-dependent solubility. The anionic nature of the molecule at physiological pH is expected to provide the necessary aqueous solubility for formulation and in vivo applications. This comprehensive in silico assessment, coupled with the outlined plan for rigorous experimental validation, provides a solid, data-driven foundation for advancing this molecule in the drug discovery process.

References

  • Avdeef, A. (2012).
  • Karelson, M. (2000). Molecular Descriptors in QSAR/QSPR. John Wiley & Sons.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 6-Methylnicotinic acid Properties. CompTox Chemicals Dashboard. Retrieved February 22, 2026, from [Link]

  • Abraham, M. H., & Acree, W. E. (2014). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 189, 86-90. [Link]

  • Mayr, F. (2020). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • Sastre, J., & Schär, M. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. [Link]

  • Cheméo. (n.d.). Niacin (CAS 59-67-6). Retrieved February 22, 2026, from [Link]

Sources

Solubility Profile of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide delineates the solubility profile and physicochemical characterization strategy for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid , a critical intermediate often associated with the synthesis of GPR119 agonists and related metabolic disease therapeutics.

Executive Summary

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid represents a class of amphiphilic pyridine derivatives where solubility is governed by a competitive interaction between the polar, hydrogen-bonding nicotinic acid core and the lipophilic, ether-rich tetrahydropyran tail. Understanding its solubility landscape is critical for optimizing process yield during nucleophilic aromatic substitution (


) and subsequent purification via crystallization.

This technical guide provides a structural analysis of the compound's solubility behavior, a validated experimental protocol for determining thermodynamic solubility, and a predictive solvent selection strategy for process development.

Physicochemical Basis of Solubility

The solubility of this molecule is dictated by two distinct structural domains. An accurate profile must account for the interplay between the zwitterionic potential of the pyridine-acid core and the lipophilicity of the pyran-ether side chain.

Structural Activity Relationship (SAR) Analysis
Structural DomainChemical FeatureSolubility Implication
Nicotinic Acid Core Pyridine Ring + Carboxylic Acid (

)
Drives high melting point (

) and crystal lattice energy. Promotes solubility in polar aprotic solvents (DMSO, DMF) and alkaline aqueous media.
Ether Linkage Methoxy Bridge (

)
Adds rotational freedom, slightly disrupting crystal packing compared to bare nicotinic acid, thereby enhancing solubility in chlorinated solvents (DCM).
Pyran Tail Tetrahydropyran RingIncreases lipophilicity (

), improving solubility in ethers (THF, Dioxane) and esters (Ethyl Acetate) compared to the parent acid.
Predicted Solubility Classification

Based on the structural integration of a polar head group and a semi-lipophilic tail, the compound exhibits the following solubility hierarchy at


:
  • High Solubility (>50 mg/mL): DMSO, DMF, NMP (Dipolar aprotic solvents disrupt strong intermolecular H-bonds).

  • Moderate Solubility (10–50 mg/mL): THF, 1,4-Dioxane, Methanol (Reflux), Ethanol (Reflux).

  • Low Solubility (1–10 mg/mL): Ethyl Acetate, Acetone, Dichloromethane (DCM), Isopropanol (IPA).

  • Insoluble (<1 mg/mL): n-Heptane, Hexane, Toluene, Water (at pH < 3).

Experimental Protocol: Thermodynamic Solubility Determination

To generate a precise solubility curve, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol ensures equilibrium is reached without supersaturation artifacts.

Workflow Diagram

The following logic flow illustrates the decision-making process for solvent screening and solubility measurement.

SolubilityWorkflow Start Start: Solid Sample (Purity >98%) SolventSelect 1. Select Solvent Set (Polar, Non-polar, Protic) Start->SolventSelect Equilibration 2. Equilibration (Shake-Flask, 24-48h, Const. T) SolventSelect->Equilibration Add excess solid Filtration 3. Phase Separation (0.45 µm PTFE Filter) Equilibration->Filtration At equilibrium Analysis 4. Quantification (HPLC-UV @ 260 nm) Filtration->Analysis Dilute filtrate DataFit 5. Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit Calculate mole fraction (x)

Figure 1: Step-by-step workflow for determining the thermodynamic solubility profile.

Detailed Methodology
  • Preparation: Weigh approximately 500 mg of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid into a 20 mL scintillation vial.

  • Solvent Addition: Add 5 mL of the target solvent (e.g., Methanol, Ethanol, THF).

  • Equilibration: Place vials in a thermostatic shaker bath set to the desired temperature (

    
     to 
    
    
    
    K). Shake at 200 rpm for 48 hours.
  • Sampling: Stop agitation and allow solids to settle for 2 hours. Withdraw 1 mL of supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a volumetric flask.

  • Quantification: Dilute with mobile phase (Acetonitrile/Water) and analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm, 5 µm.
      
    • Wavelength: 260 nm (Characteristic of nicotinic acid core).

Thermodynamic Modeling & Data Analysis

Experimental solubility data (


, mole fraction) should be correlated with temperature (

) using the Modified Apelblat Equation . This model is superior for polar organic solutes as it accounts for the non-ideal behavior of the solution.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • A positive

    
      value typically indicates an exothermic dissolution (rare for this class).
    
  • A negative

    
      value confirms the process is endothermic, meaning solubility increases with temperature—a critical parameter for designing cooling crystallization processes.
    

Process Application: Crystallization Strategy

Based on the predicted solubility differential, the following crystallization systems are recommended for purification of the intermediate.

Solvent Selection Logic

The goal is to maximize yield (recovery) and purity (rejection of process impurities).

CrystallizationLogic Input Crude Mixture SolventCheck Solubility Check Input->SolventCheck HighSol High Solubility (DMSO, DMF) SolventCheck->HighSol If used for reaction MedSol Med Solubility (MeOH, EtOH) SolventCheck->MedSol If used for workup AntiSolvent Anti-Solvent Method (Add Water/Heptane) HighSol->AntiSolvent Precipitation Cooling Cooling Crystallization (Reflux -> 0°C) MedSol->Cooling Crystal Growth

Figure 2: Decision matrix for selecting crystallization mode based on solvent interaction.

Recommended Systems
  • Cooling Crystallization (Preferred):

    • Solvent: Ethanol or Isopropanol/Water (90:10).

    • Mechanism: Dissolve at reflux (

      
      ); cool slowly to 
      
      
      
      . The pyran tail reduces solubility in cold alcohol significantly more than the bare acid, promoting high recovery.
  • Anti-Solvent Precipitation:

    • Solvent: DMSO or DMF (Reaction solvent).

    • Anti-Solvent: Water (acidified to pH 3–4).

    • Mechanism: The compound is zwitterionic. At pH 3–4 (near isoelectric point), solubility is minimal. Water acts as a strong anti-solvent for the lipophilic pyran tail.

References

  • Jouyban, A. (2008). Review of the specific surface area of pharmaceutical compounds and its impact on solubility. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Wang, J., et al. (2015). Thermodynamic models for determination of the solubility of 3-nitrophthalic acid in binary solvent mixtures. Journal of Molecular Liquids. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

Physicochemical Profiling: Ionization and pKa of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

[1][2]

Executive Summary

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid (CAS: 2253641-21-1) is a functionalized pyridine-3-carboxylic acid derivative.[1][2] Unlike its parent compound, nicotinic acid (niacin), which exists predominantly as a zwitterion in aqueous solution, this 6-alkoxy derivative exhibits a distinct ionization profile.[1] The introduction of the bulky, electron-donating ether side chain at the 6-position significantly suppresses the basicity of the pyridine nitrogen, altering the fundamental acid-base equilibria.[1][2]

This guide details the theoretical derivation of its pKa values, the resulting microspecies distribution, and the experimental protocols required for validation.

Molecular Architecture & Electronic Effects[1]

To accurately predict the ionization constants, one must analyze the electronic interplay between the core scaffold and its substituents.

  • Scaffold: Nicotinic Acid (Pyridine-3-carboxylic acid).[1][2]

  • Substituent (Position 6): (Tetrahydro-2H-pyran-4-yl)methoxy group.[1][2]

  • Electronic Impact:

    • Inductive Effect (-I): The oxygen atom of the alkoxy group exerts an inductive electron-withdrawing effect on the pyridine ring carbons.[1][2]

    • Resonance Effect (+R): The lone pairs on the ether oxygen can donate electron density into the pyridine ring.[1] However, in pyridine systems, 2- and 6-alkoxy substituents drastically reduce the basicity of the ring nitrogen compared to unsubstituted pyridine.[1] This is due to the unfavorable electrostatic interaction between the protonated nitrogen and the electronegative oxygen, as well as changes in solvation energy.

Structural Comparison
FeatureNicotinic Acid6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Pyridine N Basicity Moderate (pKa ~ 4.[1][2]8)Low (Predicted pKa < 2.[1][3]0)
COOH Acidity Enhanced by cationic ring (pKa ~ 2.[1]1)Standard Aromatic Acid (Predicted pKa ~ 3.[1]8)
Dominant Form (pH 3-5) Zwitterion (

)
Neutral (

)

pKa Values and Ionization States[1][2][6][7][8][9][10][11]

Based on Hammett equation principles and structural surrogates (e.g., 2-methoxypyridine, pKa ~ 3.3; 6-methoxynicotinic acid), the following ionization constants are derived for the target molecule.

Predicted pKa Profile[12][13]
  • pKa₁ (Pyridine Nitrogen): < 2.0 (Very Weak Base) [1][3]

    • The 6-alkoxy group, combined with the electron-withdrawing carboxylic acid at position 3, renders the pyridine nitrogen essentially non-basic in the physiological range.[1][2] It will only protonate under strongly acidic conditions (pH < 2).[1]

  • pKa₂ (Carboxylic Acid): 3.8 ± 0.2 (Weak Acid) [1]

    • With the nitrogen uncharged at typical pH levels, the carboxylic acid behaves similarly to benzoic acid (pKa 4.2), slightly acidified by the electron-deficient pyridine ring.[1]

Microspecies Distribution

The molecule follows a Cation


 Neutral 

Anion
1
pH EnvironmentMajor SpeciesCharge StateStructure Description
Gastric (pH 1.2) Cation / Neutral+1 / 0Equilibrium between protonated N and neutral form.[1][2] COOH is protonated.[1][4]
Intestinal (pH 6.5) Anion-1Pyridine N is neutral; Carboxylic acid is deprotonated (

).[1][2]
Blood (pH 7.4) Anion-1Fully ionized carboxylate; High solubility.[1]
Ionization Pathway Diagram[2]

IonizationPathwayCationCationic Species (pH < 1.5)[COOH, NH+]NeutralNeutral Species (pH 2.0 - 3.5)[COOH, N]Cation->NeutralpKa1 ~ 1.5(Deprotonation of NH+)AnionAnionic Species (pH > 4.5)[COO-, N]Neutral->AnionpKa2 ~ 3.8(Deprotonation of COOH)

Caption: Predicted ionization pathway showing the transition from cationic to anionic states, bypassing the stable zwitterion typical of nicotinic acid.

Experimental Determination Protocols

To validate these theoretical values, precise potentiometric or spectrophotometric titration is required.[1] The low solubility of the neutral species requires specific cosolvent considerations.

Method A: Potentiometric Titration (Sirius T3 / GLpKa)

This is the gold standard for determining ionization constants in the pH 2–12 range.[1]

  • Sample Preparation: Weigh ~3 mg of solid compound. Dissolve in 0.15 M KCl (ionic strength adjustor).

  • Cosolvent Setup: Due to the lipophilic tetrahydropyran tail, the neutral species may precipitate.[1] Perform titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).[1]

  • Titration Loop:

    • Acidify to pH 1.8 with 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH up to pH 12.[1]

    • Record potential difference (mV) vs. volume of titrant.[1]

  • Yasuda-Shedlovsky Extrapolation: Plot apparent pKa values against the dielectric constant (

    
    ) of the cosolvent mixtures. Extrapolate to 0% cosolvent (pure water) to obtain the aqueous pKa.
    
Method B: UV-Metric Titration (D-PAS)[1][2]

If the compound exhibits UV absorbance shifts upon ionization (likely due to the pyridine ring), this method provides higher sensitivity at low concentrations.

  • Wavelengths: Monitor absorption between 240–320 nm (Nicotinic acid

    
     shifts).
    
  • Protocol:

    • Prepare a 50 µM solution in buffer.[1]

    • Titrate from pH 2 to 10.

    • Deconvolute the multi-wavelength spectra to identify the distinct absorbing species (Neutral vs. Anion).[1]

    • The inflection point of the absorbance vs. pH curve yields the pKa.[1]

Experimental Workflow Diagram

ExperimentalWorkflowcluster_MethodsMethod SelectionStartSample: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic AcidSolubilityCheckCheck Aqueous Solubility(Is precipitation likely at pH 3?)Start->SolubilityCheckPotentiometricPotentiometric Titration(Standard)SolubilityCheck->PotentiometricSolubleUVMetricUV-Metric Titration(Low Solubility)SolubilityCheck->UVMetricInsolubleCosolventUse Cosolvent (MeOH/Water)20%, 30%, 40% w/wPotentiometric->CosolventIf Neutral precipitatesUVMetric->CosolventTitrationPerform Titration (pH 1.8 -> 12.0)Cosolvent->TitrationDataAnalysisYasuda-Shedlovsky Extrapolationto 0% Organic SolventTitration->DataAnalysisResultFinal Aqueous pKa ValuesDataAnalysis->Result

Caption: Decision tree for selecting and executing the appropriate pKa determination methodology.

Biopharmaceutical Implications[1][3][6][14]

Understanding the ionization state is critical for predicting absorption (ADME) and formulation stability.

Solubility & Permeability Profile (LogD)
  • pH 1–3 (Stomach): The molecule exists largely in the Neutral form.[1] While this maximizes membrane permeability (high

    
    ), the intrinsic solubility will be at its lowest. Formulation strategies (e.g., micronization, amorphous solid dispersions) may be needed if the dose is high.
    
  • pH 6.5–7.4 (Intestine/Blood): The molecule is predominantly Anionic .[1] Solubility will be high, but passive permeability may decrease due to the negative charge.[1] However, the lipophilic tetrahydropyran tail likely maintains sufficient lipophilicity for oral absorption.[1]

Formulation Strategy
  • Salt Selection: Since the molecule is acidic (pKa ~ 3.8), basic counter-ions (Sodium, Potassium, Tromethamine) can be used to form salts, enhancing dissolution rates.

  • Avoid: Acidic counter-ions (e.g., Hydrochloride) are ineffective as the pyridine nitrogen is too weakly basic to form a stable salt that resists disproportionation in water.[1]

References

  • Nicotinic Acid pKa Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 938, Nicotinic Acid.[1] Retrieved from .

  • Pyridine Substituent Effects

    • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (Reference for 2-methoxypyridine pKa ~ 3.3).[1]

  • Experimental Methodology

    • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Protocol for Yasuda-Shedlovsky extrapolation).

  • Structural Analog Data

    • ChemicalBook (2025).[1] 6-Methoxynicotinic acid Properties and pKa.[1] Retrieved from .

An In-depth Technical Guide to 2D and 3D Conformer Generation for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional structure of a small molecule is intrinsically linked to its biological activity. Understanding the accessible conformations of a drug candidate is therefore a cornerstone of modern drug discovery, influencing everything from target binding to pharmacokinetic properties. This guide provides a comprehensive, in-depth exploration of the principles and practices for generating 2D and 3D conformers, using 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid as a practical exemplar. We will delve into the theoretical underpinnings of conformational analysis, detail robust computational workflows, and offer expert insights into the critical choices made at each step. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and enhance their application of computational chemistry in ligand-based and structure-based drug design.

The Critical Role of Molecular Conformation in Drug Discovery

A molecule's journey from a promising hit to a viable drug candidate is a complex, multi-parameter optimization problem. At the heart of this endeavor lies the concept of the bioactive conformation : the specific three-dimensional arrangement a molecule adopts to effectively interact with its biological target.[1] Identifying this conformation is a pivotal step in the drug design process, guiding the optimization of a molecule's binding affinity and selectivity.[1]

However, a molecule is not a static entity. It exists as an ensemble of interconverting conformers, each with a distinct energy level. The study of these geometries and their associated energies is known as conformational analysis.[2] This analysis is fundamental to both ligand-based and structure-based drug design. In the absence of a target structure, understanding the preferred conformations of a series of active molecules can help elucidate a common pharmacophore. When a target structure is available, generating a diverse and energetically plausible set of conformers is essential for successful molecular docking and virtual screening campaigns.[3][4]

The spatial arrangement of atoms within a molecule, or its stereochemistry , profoundly impacts its physical, chemical, and biological properties.[5] This is particularly crucial in drug design, as biological systems are chiral environments.[6] Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological activities, with one being therapeutic while the other is inactive or even harmful.[5][6] Therefore, a comprehensive conformational analysis must rigorously account for all stereochemical possibilities.

Furthermore, the existence of tautomers , structural isomers that readily interconvert through proton migration, adds another layer of complexity.[7][8] Different tautomeric forms of a drug can possess distinct physicochemical properties, affecting their stability, solubility, and binding affinity.[9] This, in turn, can significantly influence a drug's pharmacokinetic and pharmacodynamic profiles.[7][9][10] A thorough in-silico analysis must therefore consider the potential tautomeric states of a molecule to accurately predict its behavior in a biological system.

This guide will walk you through the essential steps of generating high-quality 2D and 3D representations of a molecule, starting from its most basic representation, the SMILES string, and culminating in an ensemble of low-energy, 3D conformers ready for downstream applications.

The Foundation: 2D Structure Generation and Refinement

Before embarking on 3D conformer generation, it is imperative to start with a correct and clean 2D representation of the molecule. The 2D structure defines the atom connectivity, bond types, and stereochemistry, which are the fundamental constraints for building a 3D model.

From SMILES to a 2D Sketch

The Simplified Molecular-Input Line-Entry System (SMILES) is a widely used line notation for representing chemical structures.[11] For our target molecule, 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, a possible SMILES string is: O=C(O)c1cncc(OC[C@H]2CCCC2)c1. This compact string encodes the atomic composition and connectivity.

The first step is to convert this SMILES string into a 2D molecular graph. Numerous cheminformatics toolkits and software packages can perform this conversion, including RDKit, ChemDraw, and MarvinSketch.[12][13]

The Imperative of 2D Structure Cleaning

The initial 2D structure generated from a SMILES string may not be optimal for direct conversion to 3D. "Cleaning" the 2D structure is a critical step that involves several key operations:

  • Standardization of Functional Groups: Ensuring that functional groups like nitro or carboxyl groups are represented in a consistent and chemically correct manner.

  • Aromatization: Correctly identifying and flagging aromatic rings.

  • Stereochemistry Perception: Ensuring that chiral centers and double bond isomers are correctly interpreted from the input format.

  • Removal of Explicit Hydrogens: While essential for defining stereochemistry, explicit hydrogens are often removed for clarity in 2D representations and are typically added back computationally during the 3D generation process.[14]

Expert Insight: The quality of the initial 2D structure directly impacts the success of the subsequent 3D generation. A poorly defined 2D structure can lead to incorrect stereoisomers, distorted bond lengths and angles, and ultimately, an inaccurate representation of the molecule's conformational space.

Tautomer and Stereoisomer Enumeration

As discussed, tautomerism and stereoisomerism are critical considerations. Computational tools can enumerate possible tautomers and stereoisomers based on predefined chemical rules. For 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, the carboxylic acid and the pyridine ring are potential sites for tautomerization, although the depicted form is likely the most stable. The molecule also contains chiral centers, necessitating the generation of all possible stereoisomers if the input SMILES is not specific.

Trustworthiness: A self-validating protocol for 2D structure generation involves cross-referencing the generated structure with multiple databases (e.g., PubChem, ChEMBL) to ensure consistency in representation and nomenclature.

Generating the Third Dimension: From 2D to 3D

The conversion of a 2D chemical structure into a 3D model is a fundamental task in computational chemistry.[15] This process is not merely an aesthetic transformation; it is the first step in exploring the molecule's conformational landscape.

Initial 3D Structure Generation: The Role of Distance Geometry

One of the most common methods for generating an initial 3D structure is distance geometry .[16][17] This approach uses a set of geometric constraints, primarily bond lengths, bond angles, and torsional angles, to construct a 3D coordinate set. The process can be summarized as follows:

  • Bounds Matrix Construction: Based on the 2D structure and a set of rules, a matrix of upper and lower bounds for the distances between all pairs of atoms is created.[17]

  • Distance Selection: A random distance matrix that satisfies these bounds is generated.

  • Embedding: The distance matrix is then "embedded" into 3D space to generate a set of Cartesian coordinates for each atom.

The Experimental-Torsion Knowledge Distance Geometry (ETKDG) method, implemented in toolkits like RDKit, is a popular and effective approach that incorporates knowledge from experimental crystal structures to bias the generation of more chemically reasonable initial conformers.[18][19]

G

The Importance of Force Fields in Energy Minimization

The initial 3D structure generated by distance geometry is typically not at a local energy minimum. To obtain a more physically realistic conformation, an energy minimization step is required. This is where molecular mechanics force fields come into play.

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates.[20][21] These functions account for various interactions, including:

  • Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

  • Angle Bending: The energy associated with deforming a bond angle.

  • Torsional Strain: The energy arising from the rotation around single bonds.

  • Non-bonded Interactions: Van der Waals forces and electrostatic interactions between atoms that are not directly bonded.

Commonly used force fields for small molecules include the Merck Molecular Force Field (MMFF94), the General Amber Force Field (GAFF), and the Open Force Field (Sage).[20][22] It is important to note that different force fields can yield different results, and the choice of force field should be appropriate for the system being studied.[20][21]

Expert Insight: While computationally efficient, classical force fields have limitations in their accuracy compared to quantum mechanical methods.[23] However, for the purpose of generating a diverse set of low-energy conformers, they provide a good balance of speed and accuracy. For critical applications, it is often advisable to refine the lowest energy conformers with higher-level quantum mechanics calculations.

Exploring the Conformational Space: Search Algorithms

A single, energy-minimized 3D structure represents only one point on the molecule's complex potential energy surface.[2] To gain a comprehensive understanding of a molecule's flexibility, a conformational search is necessary to identify other low-energy conformers.

There are two primary strategies for conformational searching: systematic and stochastic methods.[24][25]

Systematic Search

A systematic search explores the conformational space by systematically rotating each rotatable bond by a defined increment.[2][24] While this method is exhaustive for a given grid resolution, the number of possible conformations grows exponentially with the number of rotatable bonds.[26][27] Consequently, systematic searches are generally only feasible for molecules with a small number of rotatable bonds.[24][26]

Stochastic Search

Stochastic methods, on the other hand, randomly sample the conformational space.[24] This makes them more suitable for flexible molecules.[24] Common stochastic search algorithms include:

  • Monte Carlo Methods: These methods randomly perturb the coordinates of the molecule (e.g., by rotating a random torsion angle) and accept or reject the new conformation based on an energy criterion.[28]

  • Molecular Dynamics: This approach simulates the motion of atoms over time by solving Newton's equations of motion.[2] By simulating at a high temperature, the molecule can overcome energy barriers and explore a wider range of conformations.

G

A Practical Workflow for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

The following protocol outlines a robust and reproducible workflow for generating 2D and 3D conformers of our example molecule.

Protocol: 2D and 3D Conformer Generation
  • Input: Start with the SMILES string for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid: O=C(O)c1cncc(OC[C@H]2CCCC2)c1.

  • 2D Structure Generation and Cleaning:

    • Use a cheminformatics toolkit (e.g., RDKit) to convert the SMILES to a 2D molecular object.

    • Apply a standardization and cleaning procedure to ensure correct representation of functional groups and aromaticity.

    • Enumerate potential tautomers and stereoisomers if necessary. For this example, we will proceed with the specified stereochemistry.

  • Initial 3D Structure Generation:

    • Generate an initial 3D structure using the ETKDG algorithm. This will produce a single, reasonable starting conformation.

  • Conformational Search:

    • Perform a stochastic conformational search to generate a diverse ensemble of conformers. A common approach is to use a Monte Carlo-based method with a suitable force field (e.g., MMFF94).

    • Generate a sufficiently large number of initial conformers (e.g., 100-500) to adequately sample the conformational space.

  • Energy Minimization and Filtering:

    • Minimize the energy of each generated conformer using the chosen force field.

    • Remove duplicate conformers based on a Root-Mean-Square Deviation (RMSD) threshold (e.g., 0.5 Å).

    • Filter the conformers based on an energy window (e.g., retain all conformers within 10 kcal/mol of the global minimum).

Data Presentation: Summarizing the Results

The output of this workflow is an ensemble of low-energy 3D conformers. This data can be summarized in a table for easy analysis.

Conformer IDRelative Energy (kcal/mol)RMSD to Global Minimum (Å)
1 (Global Minimum)0.000.00
20.850.45
31.230.62
.........

Conclusion: The Gateway to Structure-Based Discovery

The generation of high-quality 2D and 3D molecular representations is a fundamental prerequisite for a wide range of computational drug discovery applications.[3][4] A thorough and well-validated workflow, as outlined in this guide, ensures that the starting point for virtual screening, pharmacophore modeling, or QSAR analysis is as accurate and representative as possible. By carefully considering factors such as stereochemistry, tautomerism, and the choice of force fields and search algorithms, researchers can have greater confidence in the outcomes of their in-silico experiments. The principles and protocols described herein provide a solid foundation for any scientist seeking to leverage the power of computational chemistry in the quest for novel therapeutics.

References

  • What impact does tautomerism have on drug discovery and development? - PMC. (URL: )
  • What is the application of stereochemistry in drug design?
  • Stereochemistry and its Impact on the Development of CNS Drugs. (URL: )
  • Tautomerism Vs Rotamerism In Drug Development: Interview Questions - PharmaGuru. (2025, October 21). (URL: )
  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions - arXiv.org. (URL: )
  • Drug Design: When one size fits all backfires | Stereochemistry - Blogs@NTU. (2018, October 26). (URL: )
  • Conformational analysis using distance geometry methods - PubMed. (URL: )
  • Conformer Generation – Comput
  • Conformational Analysis - Drug Design Org. (2004, January 15). (URL: )
  • Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Associ
  • Tautomerism occurrence and intrinsic importance in the development of new drugs - sisgeenco. (URL: )
  • How Tautomerization Influences Drug Metabolite Formation?
  • Conformational analysis | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). (URL: )
  • Conformer Generation for Structure-Based Drug Design: How Many and How Good? - PMC. (URL: )
  • Distance Geometry: Theory, Algorithms, and Chemical Applic
  • Molecular Mechanics: Force Fields | Computational Chemistry Class Notes - Fiveable. (URL: )
  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. (2025, October 3). (URL: )
  • Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development - ResearchG
  • ForceGen 3D structure and conformer generation: from small lead-like molecules to macrocyclic drugs - Optibrium. (2017, March 13). (URL: )
  • Conformer Deduplication, Clustering, and Analytics - Rowan Newsletter. (2025, November 25). (URL: )
  • Tautomers: Significance and symbolism. (2025, March 4). (URL: )
  • Understanding Search Methods - SCV. (URL: )
  • Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters - PMC. (URL: )
  • Directory of computer-aided Drug Design tools - Click2Drug. (2018, April 5). (URL: )
  • Conformational Sampling - Comput
  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents | Journal of Chemical Information and Modeling - ACS Public
  • Force Fields in Molecular Dynamics Simul
  • How force fields used in molecular dynamics simulations differ from one another ?
  • Conformational control in structure-based drug design - PubMed. (2017, July 1). (URL: )
  • Confidence in conformation search results from molecular mechanics - Chemistry Stack Exchange. (2018, May 13). (URL: )
  • A novel method to generate 3D polymorphic molecular conformers based on geometry restrictions and modular design - OPENNESS LAB. (URL: )
  • Comparison of a QM/MM Force Field and Molecular - St
  • Improving conformational searches by geometric screening | Bioinformatics | Oxford Academic. (2005, March 15). (URL: )
  • Conformational Control in Structure-Based Drug Design | Request PDF - ResearchG
  • Conformer Generation for Structure-Based Drug Design: How Many and How Good?
  • The Sage Small Molecule Force Field - eScholarship.org. (2023, June 13). (URL: )
  • MolView Tutorial: 2D to 3D molecular structure conversion made easy - YouTube. (2025, August 25). (URL: )
  • Chem3DLLM: 3D Multimodal Large Language Models for Chemistry - arXiv. (2025, August 14). (URL: )
  • Tutorial: Converting a 2D Sketch of a Molecule to 3D | Tennessee Tech Chemistry Computer Resources. (2021, June 29). (URL: )
  • Advanced Automatic Generation of 3D Molecular Structures - Chemaxon Docs. (URL: )
  • ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers | Journal of Chemical Information and Modeling - ACS Public
  • Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace - ACS Public
  • Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Databank and Cambridge Structural D
  • ICM User's Guide: Convert Chemicals to 3D - Molsoft L.L.C.. (2025, November 14). (URL: )
  • ETKDG and distance constraints – RDKit blog. (2021, February 22). (URL: )
  • Cleaning 2D chemical structures - Cheminformatics - KNIME Community Forum. (2016, January 9). (URL: )
  • A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules | Request PDF - ResearchG
  • Demos > 2D Sketcher - ChemDoodle Web Components. (URL: )
  • A Curated List of Cheminformatics Software and Libraries - Neovarsity. (2023, September 25). (URL: )
  • Datagrok for Cheminform

Sources

Methodological & Application

Synthesis Protocol for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nicotinic acid core linked to a tetrahydropyran moiety via an ether linkage, presents a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, designed for researchers, scientists, and professionals in the field of drug development. The outlined procedure is based on established synthetic methodologies, offering a reliable and reproducible pathway to the target molecule.

This guide emphasizes the causal relationships behind experimental choices, ensuring not only a clear procedural roadmap but also a deeper understanding of the underlying chemical principles. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate seamless execution.

Overall Synthetic Strategy

The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is most effectively achieved through a two-step sequence starting from commercially available 6-hydroxynicotinic acid. The strategy involves:

  • Etherification: Formation of the ether linkage between 6-hydroxynicotinic acid and a suitable tetrahydropyran-based electrophile. To facilitate this, the carboxylic acid of 6-hydroxynicotinic acid is first protected as a methyl ester. Two robust methods for this etherification are presented: the Mitsunobu reaction and the Williamson ether synthesis.

  • Hydrolysis: Saponification of the intermediate methyl ester to yield the final carboxylic acid.

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Key Intermediates & Final Product A 6-Hydroxynicotinic Acid B Methyl 6-hydroxynicotinate A->B Esterification (MeOH, H2SO4) C Methyl 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinate B->C Etherification (Route A: Mitsunobu Reaction with E) (Route B: Williamson Ether Synthesis with F) D 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid C->D Hydrolysis (LiOH or NaOH) E (Tetrahydro-2H-pyran-4-yl)methanol F 4-(Bromomethyl)tetrahydro-2H-pyran E->F Bromination (NBS, PPh3) QC_Workflow cluster_0 Analytical Techniques A Synthesized Product B TLC Analysis A->B Initial Check C NMR Spectroscopy (1H and 13C) A->C Structural Elucidation D Mass Spectrometry A->D Molecular Weight Confirmation E Purity Assessment (e.g., HPLC) A->E Quantitative Analysis F Final Product Confirmation

Reagents required for synthesizing 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This technical note details the synthetic protocol for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid , a critical pharmacophore in medicinal chemistry. This structural motif—a pyridine ring linked via an ether bridge to a saturated oxygen heterocycle—is frequently observed in agonists for G-protein coupled receptors (e.g., GPR119 ) and Glucokinase Activators (GKAs) used in metabolic disease research.

The synthesis described herein utilizes a robust, two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a 6-chloro substituent by a primary alkoxide.

  • Saponification: Hydrolysis of the ester intermediate to the free carboxylic acid.

Retrosynthetic Analysis & Workflow

The logical disconnection reveals two commercially available starting materials: Methyl 6-chloronicotinate and (Tetrahydro-2H-pyran-4-yl)methanol . The choice of the methyl ester over the free acid for the SNAr step is deliberate; the ester functionality prevents competitive deprotonation of the carboxylic acid, which would deactivate the ring toward nucleophilic attack and require excess base.

Retrosynthesis FinalProduct Target: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid Intermediate Intermediate: Methyl 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinate FinalProduct->Intermediate Hydrolysis (LiOH) SM1 SM 1: Methyl 6-chloronicotinate (Electrophile) Intermediate->SM1 S_NAr Disconnection SM2 SM 2: (Tetrahydro-2H-pyran-4-yl)methanol (Nucleophile) Intermediate->SM2 Ether Formation

Caption: Retrosynthetic logic separating the target into an activated pyridine electrophile and a pyran-alcohol nucleophile.

Reagents & Materials Checklist

Reagent / SolventCAS NumberRoleEq.Grade/Notes
Methyl 6-chloronicotinate 73781-91-6Electrophile1.0>98% Purity
(Tetrahydro-2H-pyran-4-yl)methanol 14774-37-9Nucleophile1.1Dry; Store over sieves
Sodium Hydride (NaH) 7646-69-7Base1.260% dispersion in mineral oil
N,N-Dimethylformamide (DMF) 68-12-2SolventN/AAnhydrous (<50 ppm H₂O)
Lithium Hydroxide Monohydrate 1310-66-3Hydrolysis Agent3.0Technical Grade
Tetrahydrofuran (THF) 109-99-9SolventN/AHPLC Grade

Experimental Protocol

Step 1: Synthesis of Methyl 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinate

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The alkoxide generated from the alcohol is a strong nucleophile that attacks the electron-deficient pyridine ring at the 6-position, displacing the chloride.

Procedure:
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Alkoxide Formation:

    • Charge (Tetrahydro-2H-pyran-4-yl)methanol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Coupling:

    • Add Methyl 6-chloronicotinate (1.0 equiv) as a solid or dissolved in a minimal amount of DMF.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

    • Stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting chloride (Rf ~0.6) should disappear, and a more polar product (Rf ~0.4) should appear.[1][2]

  • Workup:

    • Quench the reaction carefully with saturated NH₄Cl solution (excess) at 0 °C.

    • Dilute with Water and extract with Ethyl Acetate (EtOAc) (3x).

    • Wash the combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Step 2: Hydrolysis to 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Mechanism: Base-catalyzed ester hydrolysis (Saponification).

Procedure:
  • Dissolution: Dissolve the methyl ester from Step 1 in a mixture of THF:MeOH:Water (3:1:1) (approx. 0.15 M).

  • Hydrolysis:

    • Add LiOH·H₂O (3.0 equiv).

    • Stir the mixture at RT for 4–12 hours. LC-MS should show conversion from the ester (M+1 ~252) to the acid (M+1 ~238).

  • Isolation:

    • Concentrate the mixture to remove THF and MeOH.

    • Dilute the remaining aqueous residue with water.

    • Crucial Step: Acidify the solution to pH ~3–4 using 1N HCl . The product should precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under high vacuum.

  • Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water or Acetonitrile.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Water Content (Step 1) <50 ppmHigh water content quenches NaH and competes with the alcohol, forming the hydroxy-pyridine impurity.
Temperature (Step 1) 0 °C → RTHeating >60 °C may cause decarboxylation or side reactions on the pyridine ring.
pH Adjustment (Step 2) pH 3–4If pH < 2, the pyridine nitrogen may protonate, increasing water solubility and reducing yield.

Troubleshooting Guide:

  • Issue: Low yield in Step 1.

    • Cause: Incomplete deprotonation or wet DMF.

    • Fix: Increase deprotonation time; ensure fresh NaH; use molecular sieves for DMF.

  • Issue: Product oiling out during acidification (Step 2).

    • Cause: Presence of organic solvents or rapid acidification.

    • Fix: Ensure all THF/MeOH is removed before acidification. Add HCl slowly with vigorous stirring.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use only under inert atmosphere (N₂/Ar). Quench excess NaH with isopropanol or solid NH₄Cl before adding water.

  • Methyl 6-chloronicotinate: Irritant. Avoid inhalation of dust.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for SNAr mechanisms).

  • Synthesis of GPR119 Agonists (Contextual Application)

    • Semple, G., et al. (2008).[3] "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 51(17), 5172-5175.

  • General Ester Hydrolysis Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for methyl ester cleavage).
  • Reagent Data (Methyl 6-chloronicotinate)

    • Sigma-Aldrich Product Sheet.

Sources

Application Note: A Detailed Protocol for the Synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2] The protocol details the reaction of 6-chloronicotinic acid with (tetrahydro-2H-pyran-4-yl)methanol in the presence of sodium hydride. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of procedural choices, safety considerations, and methods for purification and characterization to ensure a successful and reproducible synthesis.

Principle of Synthesis: The Williamson Ether Synthesis

The formation of the target ether is achieved through a classic SNAr (Nucleophilic Aromatic Substitution) reaction, which in this context is a variation of the Williamson ether synthesis.[2][3] The reaction proceeds in two key stages:

  • Deprotonation: The alcohol, (tetrahydro-2H-pyran-4-yl)methanol, is deprotonated by a strong base, sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. This step is critical as alcohols are generally poor nucleophiles for SNAr reactions.[3]

  • Nucleophilic Attack: The newly formed alkoxide attacks the electron-deficient carbon atom at the 6-position of the 6-chloronicotinic acid. The pyridine ring, particularly with the electron-withdrawing carboxylic acid group, activates the 6-position for nucleophilic attack, allowing for the displacement of the chloride leaving group.

It is important to note that the carboxylic acid will also be deprotonated by the strong base. However, the carboxylate formed is a much weaker nucleophile than the alkoxide, allowing the desired ether formation to proceed selectively.[4]

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from initial setup to the final, purified product.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Analysis prep Reagent & Glassware Preparation (Inert Atm.) alkoxide Alkoxide Formation (Alcohol + NaH in DMF) prep->alkoxide 0 °C, N2 atm. snar SNAr Reaction (Add 6-chloronicotinic acid) alkoxide->snar Heat (e.g., 80-100 °C) quench Reaction Quench (Water/Acid) snar->quench Cool to RT extract Product Isolation (Acidification & Filtration) quench->extract Adjust pH purify Purification (Recrystallization) extract->purify product Final Product: 6-(THP-methoxy)nicotinic Acid purify->product

Caption: High-level workflow for the synthesis of the target compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsSupplier Notes
6-Chloronicotinic AcidC₆H₄ClNO₂157.5610.01.58 g1.0Purity ≥98%[1][5]
(Tetrahydro-2H-pyran-4-yl)methanolC₆H₁₂O₂116.1612.01.39 g1.2Anhydrous
Sodium Hydride (NaH)NaH24.0025.01.0 g2.560% dispersion in mineral oil
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mL-Anhydrous, <50 ppm H₂O
Hydrochloric Acid (HCl)HCl36.46-As needed-2 M aqueous solution
Deionized WaterH₂O18.02-~200 mL-
MethanolCH₃OH32.04-As needed-For recrystallization[6]

Detailed Experimental Protocol

Phase 1: Reaction Setup and Alkoxide Formation

Rationale: This initial phase focuses on the safe generation of the sodium alkoxide nucleophile under an inert atmosphere to prevent side reactions with water or oxygen.

  • Glassware Preparation: Dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a gentle stream of dry nitrogen.

  • Reagent Charging: To the cooled flask, add (tetrahydro-2H-pyran-4-yl)methanol (1.39 g, 12.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 30 mL) via syringe.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Carefully add sodium hydride (1.0 g of 60% dispersion, 25.0 mmol) to the stirred solution in small portions over 15-20 minutes.

    • Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[7] The reaction mixture will become cloudy and may bubble. Ensure the hydrogen gas is safely vented through a bubbler.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This ensures the complete formation of the sodium alkoxide.

Phase 2: Nucleophilic Aromatic Substitution

Rationale: In this phase, the electrophile (6-chloronicotinic acid) is introduced to the pre-formed nucleophile, and the mixture is heated to drive the SNAr reaction to completion.

  • Substrate Addition: Dissolve 6-chloronicotinic acid (1.58 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at room temperature via a syringe.

  • Heating: Heat the reaction mixture to 90-100 °C using an oil bath and maintain this temperature for 12-18 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction. The disappearance of the 6-chloronicotinic acid starting material indicates the reaction is nearing completion.

    • Safety Note: Heating NaH in DMF can lead to a runaway thermal decomposition, especially at temperatures above 100 °C or on a large scale.[8] Careful temperature control is essential.

Phase 3: Work-up and Purification

Rationale: This phase involves quenching any remaining reactive species, isolating the crude product by precipitation, and purifying it through recrystallization.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice/water bath to 0 °C.

  • Slow Addition of Water: Very slowly and carefully, add 10 mL of deionized water dropwise to quench any unreacted sodium hydride. This is an exothermic process that will evolve hydrogen gas.

  • Acidification: Transfer the reaction mixture to a beaker containing 150 mL of deionized water. While stirring vigorously, slowly add 2 M HCl solution to acidify the mixture to a pH of approximately 3-4.

    • Expert Insight: Acidification serves two purposes: it neutralizes the sodium carboxylate to form the free carboxylic acid and protonates any remaining alkoxide. The desired product, being a carboxylic acid, is poorly soluble in acidic aqueous media and will precipitate out of the solution.

  • Isolation: A solid precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

  • Purification: The crude solid can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6] Filter the purified crystals and dry them under vacuum.

Characterization

The identity and purity of the final product, 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (C₁₂H₁₅NO₄, MW: 237.25 g/mol ), should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the pyridine ring protons, the methylene protons of the ether linkage, and the protons of the tetrahydropyran ring.

  • LC-MS: Confirm the molecular weight with an observed mass corresponding to [M+H]⁺ at m/z 238.1.

  • Melting Point: The purified compound should have a sharp melting point.

Safety and Handling

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][10] All manipulations must be performed under an inert atmosphere (nitrogen or argon).[9] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. A Class D fire extinguisher (for combustible metals) should be available.[9]

  • 6-Chloronicotinic Acid: May cause skin, eye, and respiratory irritation.[5][11][12] Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Avoid inhalation and skin contact. Use in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

References

  • The Safe Use of Sodium Hydride On Scale. Organic Process Research & Development. Available at: [Link]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. Available at: [Link]

  • Safety Evaluation of Sodium Borohydride in Dimethylacetamide. ResearchGate. Available at: [Link]

  • 6-Chloronicotinic acid | C6H4ClNO2. PubChem. Available at: [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses. Available at: [Link]

  • Williamson ether synthesis and modification of the carboxylic acid functionality. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Williamson Ether and Carboxylic Acids. Chemistry Stack Exchange. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 6-chloronicotinic acid. Google Patents.
  • Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.

Sources

Application Notes and Protocols for the Esterification of Tetrahydro-2H-pyran-4-ylmethanol with Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ester linkage is a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. The coupling of alcohols and carboxylic acids, while a fundamental transformation, presents unique challenges when dealing with substrates possessing specific steric and electronic properties. This document provides a detailed guide for the successful coupling of tetrahydro-2H-pyran-4-ylmethanol, a common cyclic ether alcohol, with various nicotinic acid derivatives. Nicotinic acids, or pyridine-3-carboxylic acids, are a class of heteroaromatic carboxylic acids that are prevalent in numerous biologically active compounds. Their electronic nature can influence reactivity, necessitating carefully optimized reaction conditions.

These application notes are intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The protocols and discussions herein are designed to provide both a practical "how-to" guide and a deeper understanding of the underlying chemical principles governing this important transformation.

Reaction Principle: Carbodiimide-Mediated Esterification

The direct esterification of a carboxylic acid and an alcohol (Fischer esterification) typically requires harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups present on either coupling partner. A more versatile and widely adopted approach is the use of coupling agents, such as carbodiimides, which facilitate the reaction under milder conditions.

The most common carbodiimide coupling agent is N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble analog, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, in this case, tetrahydro-2H-pyran-4-ylmethanol, to yield the desired ester and a urea byproduct.

To enhance the efficiency of the reaction and suppress side reactions, such as the formation of N-acylurea, a catalyst like 4-dimethylaminopyridine (DMAP) is often employed. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

G cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Acyl Transfer cluster_esterification Ester Formation Nicotinic_Acid Nicotinic Acid Derivative O_Acylisourea O-Acylisourea Intermediate Nicotinic_Acid->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium Ester_Product Desired Ester Product N_Acylpyridinium->Ester_Product + Alcohol Alcohol Tetrahydro-2H-pyran-4-ylmethanol Alcohol->Ester_Product G Start Start Dissolve_Reagents Dissolve nicotinic acid, alcohol, and DMAP in anhydrous DCM Start->Dissolve_Reagents Cool_to_0C Cool reaction mixture to 0°C in an ice bath Dissolve_Reagents->Cool_to_0C Add_EDC Add EDC portion-wise Cool_to_0C->Add_EDC Warm_to_RT Allow reaction to warm to room temperature Add_EDC->Warm_to_RT Stir Stir for 4-24 hours (Monitor by TLC/LC-MS) Warm_to_RT->Stir Quench Quench with saturated NaHCO3 solution Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Technical Guide: Leveraging 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid in Lead Optimization

[1]

Executive Summary

This application note details the strategic utility of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (hereafter referred to as Scaffold-6T ) as a high-value building block in medicinal chemistry.

In modern drug discovery, "molecular obesity" (high lipophilicity and molecular weight) is a primary cause of attrition.[1] Scaffold-6T offers a solution by incorporating the tetrahydropyran (THP) moiety—a proven polar isostere of the cyclohexyl group—linked to a versatile nicotinic acid core.[1] This guide provides the rationale, synthetic protocols, and design strategies for deploying this scaffold to improve Lipophilic Efficiency (LipE) , metabolic stability, and aqueous solubility in G-Protein Coupled Receptor (GPCR) agonists (specifically GPR119 and GPR40) and kinase inhibitors.[1]

Structural Rationale & Pharmacophore Analysis[1][2][3]

The "Magic Methyl" of Rings: THP vs. Cyclohexyl

The Tetrahydropyran (THP) ring is frequently employed to lower the cLogP of a lead compound without altering its steric bulk.[1] Replacing a cyclohexyl ring with a THP ring typically reduces LogP by ~1.0–1.5 units, significantly improving the compound's physicochemical profile.[1]

Scaffold-6T Functional Zones

The molecule can be dissected into three functional zones for Structure-Activity Relationship (SAR) exploration:

  • The Tail (THP Ether): Acts as a metabolic shield and solubility enhancer.[1] The ether oxygen adds a hydrogen bond acceptor (HBA) vector.[1]

  • The Core (Pyridine): The nitrogen at position 1 serves as a weak HBA.[1] The 2,5-substitution pattern (relative to the pyridine nitrogen) creates a linear vector geometry ideal for spanning binding pockets.[1]

  • The Head (Carboxylic Acid): A synthetic handle for amide coupling or bioisosteric replacement (e.g., oxadiazoles).[1]

Visualization of Design Logic

ScaffoldLogicTHPTHP Ring(Polar Isostere)LinkerEther Linker(Rotational Freedom)THP->Linker Lowers cLogPCorePyridine Core(Scaffold Rigidity)Linker->Core 6-Pos SubstitutionAcidCarboxylic Acid(Synthetic Handle)Core->Acid 3-Pos VectorTargetTarget Binding(GPR119 / Kinase)Acid->Target Amide Coupling

Figure 1: Pharmacophore decomposition of Scaffold-6T showing functional roles of each substructure.

Application Areas

Metabolic Disease (GPR119 Agonists)

GPR119 agonists stimulate glucose-dependent insulin secretion.[1][2][3] Literature validation confirms that 6-alkoxy-nicotinic acid derivatives are privileged structures for this target.[1]

  • Mechanism: The THP ether mimics the lipophilic tail of endogenous ligands (like oleoylethanolamide) but with improved metabolic stability.[1]

  • Design Strategy: Couple Scaffold-6T with piperidine-carbamates to generate potent GPR119 agonists (See Jones et al., 2009).[1]

Kinase Inhibition (Type II Inhibitors)[1]
  • Mechanism: The nicotinamide moiety can interact with the DFG-motif in kinases.[1] The THP tail extends into the solvent-exposed region, improving solubility of the inhibitor complex.[1]

Experimental Protocols

Protocol A: Optimized Amide Coupling (Library Synthesis)

Objective: Couple Scaffold-6T with diverse amines (R-NH2) to generate a lead library.[1] Challenge: The electron-deficient pyridine ring can make the acid less reactive; however, 6-alkoxy substitution donates electron density, mitigating this.[1]

Reagents:

  • Scaffold-6T (1.0 equiv)[1]

  • Amine Partner (1.1 equiv)[1]

  • HATU (1.2 equiv) - Preferred coupling agent for pyridyl acids.[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Scaffold-6T (0.1 mmol) in anhydrous DMF (1.0 mL) in a 4 mL vial.

  • Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.12 mmol, 46 mg). Stir at Room Temperature (RT) for 15 minutes. Note: Solution should turn slightly yellow.[1]

  • Coupling: Add the amine partner (0.11 mmol).

  • Incubation: Cap the vial and stir at RT for 4–16 hours. Monitor by LC-MS.[1][4]

  • Workup (High Throughput):

    • Dilute with EtOAc (3 mL).[1]

    • Wash with sat.[1] NaHCO3 (2 x 1 mL) to remove unreacted acid and HATU byproducts.[1]

    • Wash with brine (1 mL).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Bioisosteric Replacement (Acid to Oxadiazole)

Objective: Convert the carboxylic acid to a 1,2,4-oxadiazole to improve metabolic stability and membrane permeability.

Step-by-Step Procedure:

  • Esterification: Convert Scaffold-6T to its methyl ester using TMS-diazomethane or MeOH/H2SO4.[1]

  • Hydrazide Formation: React the methyl ester with hydrazine hydrate (excess) in refluxing ethanol for 4 hours. Concentrate to yield the hydrazide.[1]

  • Cyclization: React the hydrazide with a carboxylic acid equivalent (e.g., R-COOH) using CDI (Carbonyldiimidazole) in DMF at 110°C.

  • Result: A 3,5-disubstituted-1,2,4-oxadiazole retaining the THP-pyridine core.[1]

Comparative Data: THP vs. Cyclohexyl[1]

The following table illustrates the theoretical advantage of using Scaffold-6T (THP analog) versus the Cyclohexyl analog in a hypothetical GPR119 agonist lead.

PropertyCyclohexyl AnalogScaffold-6T (THP) Impact
cLogP 4.22.8 Improved Solubility & LipE
tPSA (Ų) 6574 Maintained Permeability
Microsomal Cl HighMedium/Low THP blocks oxidation
Solubility (pH 7.4) < 5 µM> 50 µM Lower attrition risk

Synthesis Workflow Diagram

This diagram outlines the self-validating workflow for generating the scaffold if commercial stock is unavailable, followed by library generation.[1]

SynthesisWorkflowStart16-Chloronicotinic AcidStep1SNAr Reaction(NaH, DMF, 80°C)Start1->Step1Start2(Tetrahydro-2H-pyran-4-yl)methanolStart2->Step1ProductScaffold-6T(Isolated Intermediate)Step1->ProductQC1QC: 1H-NMR(Check Ether Peak)Product->QC1Step2Amide Coupling(HATU, R-NH2)FinalFinal Lead LibraryStep2->FinalQC2QC: LC-MS(Purity >95%)Final->QC2QC1->Step2Pass

Figure 2: Synthetic route and Quality Control (QC) checkpoints for Scaffold-6T utilization.

References

  • GPR119 Agonist Discovery: Jones, R. M., et al. (2009).[1] GPR119 agonists for the treatment of type 2 diabetes.[1][5][2][3][6] Expert Opinion on Therapeutic Patents. Link

  • THP as a Bioisostere: Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses polar ethers in med chem). Link[1]

  • Nicotinic Acid Scaffold Utility: Li-Fang Yu, et al. (2012).[1] Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold. Journal of Medicinal Chemistry. Link

  • General Synthesis of 6-Alkoxynicotinic Acids: PubChem Compound Summary for CID 117667268.[1] Link[1]

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel.[1]

Application Notes and Protocols for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the recommended storage and stability testing protocols for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid. As a novel compound, understanding its intrinsic stability is paramount for its successful application in research and drug development. These application notes are designed to provide both the strategic rationale and detailed methodologies for ensuring the integrity of the compound. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory alignment and scientific rigor.

Introduction to 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is a heterocyclic compound featuring a nicotinic acid core, which is a derivative of vitamin B3 (niacin). The nicotinic acid moiety is functionalized with a tetrahydropyran group via an ether linkage. The unique combination of these structural features suggests its potential utility in medicinal chemistry and drug discovery, possibly as an analogue or prodrug of nicotinic acid with modified pharmacokinetic or pharmacodynamic properties.

The stability of this molecule is predicted to be influenced by its three primary structural components:

  • Nicotinic Acid Core: Generally stable, but the pyridine ring can be susceptible to oxidation and the carboxylic acid can undergo typical reactions.[1][2]

  • Ether Linkage: Ethers can be susceptible to acidic hydrolysis and oxidation.[3]

  • Tetrahydropyran (THP) Ring: Generally stable, especially under basic conditions, but can be labile to strong acids.[4]

A thorough understanding of the compound's stability profile is critical for accurate experimental results and for defining appropriate storage and handling procedures.

Recommended Storage Conditions

To maintain the integrity and purity of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, the following storage conditions are recommended based on its chemical structure and general best practices for analogous compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures will slow down potential hydrolytic and oxidative degradation reactions.
Humidity Store in a desiccated environment.The compound is a carboxylic acid and may be hygroscopic. The ether linkage is also susceptible to hydrolysis.
Light Protect from light.Nicotinic acid and related compounds can be light-sensitive.[2] Photostability testing is recommended to confirm.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize the risk of oxidation of the pyridine ring and the ether linkage.

For long-term storage, it is advisable to store the solid compound in a tightly sealed container, protected from light, at -20°C.

Long-Term and Accelerated Stability Testing Protocol

This protocol is designed in accordance with ICH Q1A(R2) guidelines to establish a re-test period and to understand the stability of the compound under various environmental conditions.[5]

Study Design

A minimum of one batch of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid should be used for this study. The compound should be stored in containers that simulate the proposed long-term storage packaging.

Storage Conditions and Testing Frequency
Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

RH = Relative Humidity

Analytical Parameters

At each time point, the samples should be analyzed for:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantitative determination of the amount of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid remaining.

  • Degradation Products: Identification and quantification of any new impurities that form during storage.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule, elucidating potential degradation pathways, and developing a stability-indicating analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active substance.[5]

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodologies

Stock Solution Preparation: Prepare a stock solution of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Rationale: To assess the lability of the ether linkage and the tetrahydropyran ring to acid-catalyzed hydrolysis.[3][7]

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

    • Rationale: To evaluate the stability of the compound in an alkaline environment. The tetrahydropyran ring is expected to be stable, but other functionalities could be affected.[4]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours) and dilute with the mobile phase for analysis.

    • Rationale: To determine the susceptibility of the pyridine ring and the ether linkage to oxidation.[6]

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at 60°C.

    • Store a solution of the compound (in a suitable solvent) at 60°C.

    • Analyze samples at appropriate time points (e.g., 1, 3, 7 days).

    • Rationale: To assess the thermal stability of the molecule in both solid and solution states.

  • Photolytic Degradation (as per ICH Q1B):

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples after the exposure period.

    • Rationale: To determine if the compound is sensitive to light, which is a known characteristic of some pyridine-containing molecules.

Proposed Stability-Indicating Analytical Method: HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the assay and determination of degradation products. The method should be validated according to ICH Q2(R1) guidelines.[9]

Suggested HPLC Parameters
ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar degradation products.
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm (based on the UV absorbance of the nicotinic acid chromophore)
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation for Analysis
  • Solid Samples: Accurately weigh and dissolve the compound in the mobile phase to a known concentration.

  • Solution Samples from Stability Studies: Dilute an aliquot of the sample with the mobile phase to a suitable concentration for analysis.

  • All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Workflow

Caption: HPLC Method Validation Workflow.

Handling and Preparation for Use

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Dissolving: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, as well as in aqueous basic solutions. Sonication may be used to aid dissolution.

  • Solution Stability: The stability of the compound in solution should be determined as part of the forced degradation studies. It is recommended to prepare solutions fresh for each use.

Conclusion

The protocols outlined in this document provide a robust framework for establishing the storage conditions and understanding the stability profile of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is essential for the successful application of this compound in research and development.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. Kocienski, P. J. Protecting Groups.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI. Available at: [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. Available at: [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology (IJPRT). Available at: [Link]

  • Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. PubMed. Available at: [Link]

  • Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • EN 15652:2009 - Niacin Determination in Food by HPLC Method. iTeh Standards. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Assay Preparation for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid, a well-established ligand for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2][3] Nicotinic acid itself is a B-vitamin with important therapeutic applications in treating dyslipidemia.[2][4] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7] This signaling cascade is central to the anti-lipolytic effects of nicotinic acid in adipocytes.[7][8] Furthermore, GPR109A activation can also trigger G-protein-independent signaling pathways, such as those mediated by β-arrestin.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the pharmacological profile of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid and other potential GPR109A modulators. The protocols detailed herein are designed to assess ligand binding, functional activity at the level of second messenger modulation, and potential for biased agonism.

Scientific Rationale and Assay Selection

The choice of in vitro assays is dictated by the known and potential signaling mechanisms of the target receptor, GPR109A. A multi-faceted approach is recommended to build a comprehensive understanding of the compound's activity.

  • Radioligand Binding Assays: These assays are fundamental for determining the affinity (Ki) of a test compound for the receptor. By competing with a radiolabeled ligand of known affinity, the binding characteristics of the unlabeled test compound can be quantified.[11][12] This provides a direct measure of the physical interaction between the compound and the receptor.

  • cAMP Second Messenger Assays: As GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] Measuring this change is a direct functional readout of receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assays are highly sensitive and amenable to high-throughput screening (HTS).[13][14][15][16]

  • Calcium Flux Assays: While GPR109A primarily couples to Gi, some GPCRs can exhibit promiscuous coupling to other G-proteins, such as Gq, which would lead to an increase in intracellular calcium.[9][17] Calcium flux assays, often utilizing fluorescent dyes and a Fluorescence Imaging Plate Reader (FLIPR), can detect such Gq-mediated signaling.[18][19][20] This assay can also be indicative of β-arrestin pathway activation in some systems.

  • β-Arrestin Recruitment Assays: To investigate potential biased agonism, it is crucial to assess signaling pathways independent of G-protein coupling.[9][10] β-arrestin recruitment assays, such as those based on enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET), can quantify the interaction between the activated GPCR and β-arrestin.[9][21]

The following sections provide detailed protocols for these key assays, enabling a thorough in vitro characterization of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid.

Core Experimental Workflows

The overall workflow for characterizing a novel compound like 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid involves a tiered approach, starting with binding affinity and progressing to functional assays that probe different signaling arms.

GPR109A_Assay_Workflow cluster_0 Tier 1: Primary Screening & Affinity cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Advanced Profiling Binding Radioligand Binding Assay (Determine Ki) cAMP cAMP Assay (HTRF) (Functional Potency - Gi) Binding->cAMP Confirmed Binders Calcium Calcium Flux Assay (FLIPR) (Gq/β-arrestin pathway) cAMP->Calcium Active Compounds Arrestin β-Arrestin Recruitment Assay (Biased Agonism) Calcium->Arrestin Further Characterization

Caption: Tiered approach for in vitro characterization of GPR109A modulators.

Materials and Reagents

ReagentRecommended SupplierExample Catalog #
HEK293 cells stably expressing human GPR109AATCC, various(Cell line specific)
DMEM, high glucose, GlutaMAX™ SupplementThermo Fisher Sci.10566016
Fetal Bovine Serum (FBS), qualifiedThermo Fisher Sci.26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Sci.15140122
[³H]-Nicotinic AcidPerkinElmerNET533001MC
Unlabeled Nicotinic AcidSigma-AldrichN4761
6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic AcidSynthesized in-houseN/A
HTRF cAMP Dynamic 2 KitCisbio62AM4PEB
FLIPR Calcium 6 Assay KitMolecular DevicesR8190
PathHunter® eXpress GPR109A β-Arrestin GPCR AssayDiscoverX(Assay specific)
96-well and 384-well white opaque assay platesCorning3917, 3570
96-well clear bottom black assay platesGreiner Bio-One655090

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid for the human GPR109A receptor.

1. Membrane Preparation: a. Culture HEK293 cells stably expressing human GPR109A to ~90% confluency. b. Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors). d. Homogenize the cell suspension using a Dounce homogenizer or sonication. e. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[11] f. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA assay.

2. Assay Procedure: a. In a 96-well plate, add in the following order: i. 50 µL of assay buffer (for total binding) or 10 µM unlabeled nicotinic acid (for non-specific binding). ii. 50 µL of various concentrations of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (test compound). iii. 50 µL of [³H]-Nicotinic Acid at a final concentration equal to its Kd (typically 1-5 nM). iv. 100 µL of the membrane preparation (20-40 µg of protein). b. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[12] c. Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine. d. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). e. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Assay

This protocol measures the functional potency of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid in inhibiting cAMP production.

1. Cell Preparation: a. Seed GPR109A-expressing HEK293 cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well. b. Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Assay Procedure: a. Aspirate the culture medium and add 10 µL of stimulation buffer containing various concentrations of the test compound and a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM). b. Incubate for 30 minutes at room temperature. c. Add 5 µL of HTRF cAMP-d2 reagent and 5 µL of HTRF anti-cAMP-cryptate reagent.[15] d. Incubate for 60 minutes at room temperature, protected from light. e. Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

3. Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. Plot the HTRF ratio against the log concentration of the test compound. c. Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.

GPR109A_Signaling_Pathway Ligand 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid GPR109A GPR109A Ligand->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Phosphorylates Targets

Caption: GPR109A Gi-mediated signaling pathway.

Data Presentation and Interpretation

Assay TypeParameter MeasuredTypical Value for Nicotinic AcidInterpretation
Radioligand BindingKi (nM)10 - 100Affinity of the compound for the GPR109A receptor. Lower Ki = higher affinity.
HTRF cAMP AssayEC₅₀ (nM)50 - 500Functional potency of the compound to inhibit cAMP production.
Calcium Flux AssayEC₅₀ (µM)>10Potency to induce calcium mobilization, indicating potential Gq coupling.
β-Arrestin Recruitment AssayEC₅₀ (µM)1 - 10Potency to recruit β-arrestin, indicating potential for biased agonism.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the data, the following validation and quality control steps are essential:

  • Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Reference Compound: Include a known GPR109A agonist, such as nicotinic acid, as a positive control in every experiment to monitor assay performance and for comparative analysis.

  • Signal-to-Background Ratio: Determine the signal-to-background ratio to ensure a sufficient dynamic range for the assay.

  • Intra- and Inter-assay Variability: Perform replicate experiments on different days to assess the precision and reproducibility of the assays.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the comprehensive pharmacological characterization of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid and other novel GPR109A modulators. By systematically evaluating binding affinity, functional potency through second messenger signaling, and potential for biased agonism, researchers can gain critical insights into the mechanism of action of these compounds, thereby facilitating their development as potential therapeutic agents.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Zhao, A., et al. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Zhang, R., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 9(4), 662–680. Retrieved from [Link]

  • Zhao, A., et al. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. [Diagram]. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

  • Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Thomsen, A. R., et al. (2014, February 13). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. PMC. Retrieved from [Link]

  • Genomax. (n.d.). Revvity GPCRs assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. Retrieved from [Link]

  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • AACR Journals. (2024, March 22). Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. Retrieved from [Link]

  • Frontiers. (2021, November 30). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Retrieved from [Link]

  • MDPI. (2021, April 13). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Retrieved from [Link]

  • Sasi, V. M. K., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(41), 29838–29848. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. Retrieved from [Link]

  • Directive Publications. (2024, June 11). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Retrieved from [Link]

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634–3640. Retrieved from [Link]

  • Walters, J. J. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation, 115(12), 3291–3293. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (pp. 241–249). Humana Press. Retrieved from [Link]

  • bioRxiv. (2023, July 3). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Retrieved from [Link]

  • Gille, A., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271–1280. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. Retrieved from [Link]

  • Ristic-Medic, D., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(7), 643. Retrieved from [Link]

  • Liu, D., et al. (2014). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Oxidative Medicine and Cellular Longevity, 2014, 201948. Retrieved from [Link]

  • Al-Tabakha, M. M., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 100. Retrieved from [Link]

  • MDPI. (2024, April 11). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Retrieved from [Link]

  • Formentini, L., et al. (2012). The chemistry of the vitamin B3 metabolome. ChemMedChem, 7(12), 2051–2065. Retrieved from [Link]

  • MDPI. (2023, January 18). In Vitro, In Vivo, and In Silico Analyses of Molecular Anti-Pigmentation Mechanisms of Selected Thai Rejuvenating Remedy and Bioactive Metabolites. Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C00253. Retrieved from [Link]

  • Ciborowski, M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid .

Case ID: SOL-6THP-NIC Compound Class: 6-Alkoxynicotinic Acid Derivative Primary Challenge: pH-dependent solubility & hydrophobic "tail" aggregation.[1][2][3]

Executive Summary

You are likely encountering precipitation or poor dissolution because this molecule acts as an amphiphilic weak acid .[1][3] Its solubility is governed by a sharp "pH switch."[3]

  • The Trap: In neutral water (pH ~6-7) or acidic buffers (pH < 5), the molecule exists largely in its protonated, neutral form, which has high crystal lattice energy and low aqueous solubility (

    
    ).[3]
    
  • The Solution: You must drive the equilibrium toward the anionic carboxylate form (pH > 7.[1][2][3]5) or fully solvate the hydrophobic tetrahydropyran (THP) tail using cosolvents.[2][3]

Module 1: The "pH Switch" Protocol (Recommended)[1][2][3]

Best For: Preparing aqueous stock solutions (>10 mM) without organic solvents.[1][2][3]

This molecule contains a carboxylic acid (pKa ~4.[2][3][4][5]8) and a pyridine ring.[2][3][6][7] To achieve high solubility, you must convert the free acid into its sodium salt .[3]

Step-by-Step Procedure
  • Calculate Base Equivalents: You need 1.05 – 1.1 equivalents of NaOH relative to the compound.[1][2][3]

    • Why: Exact stoichiometry ensures complete deprotonation of the carboxylic acid without making the solution corrosively alkaline.[3]

  • Slurry Preparation: Weigh the solid compound into a vial. Add 90% of your target volume of pure water (Milli-Q).[1][2] Note: It will likely remain a cloudy suspension.[1][2][3]

  • Titration: Add 1.0 M NaOH dropwise while vortexing.

    • Observation: The suspension should clear rapidly as the pH passes 7.0–8.0.[2]

  • Final Adjustment: Check pH. If pH < 8.0, add minimal NaOH to reach pH 8.0–8.5 .[2][3]

  • Back-Dilution: Add water to reach final volume.

Technical Insight: The tetrahydropyran ring adds lipophilicity (LogP shift ~ +0.8 vs. methoxy).[1][2][3] If the solution remains hazy at pH 8.5, the hydrophobic tail is aggregating.[3] Proceed to Module 3 (Complexation) .

Module 2: Organic Stock Solutions (DMSO/Ethanol)

Best For: In vitro assays (HTS, Cell Culture) where small volumes are spiked into media.[1][2][3]

Solubility Data Table
SolventMax Solubility (Est.)[1][2][8]Usage Limit (Biological)Notes
DMSO >50 mM< 0.1% v/vGold Standard. Hygroscopic; keep sealed.[1][2][3]
Ethanol ~10–20 mM< 1.0% v/vSlower dissolution; sonication required.[1][2][3]
Water (pH 7) < 1 mMN/AAvoid. Risk of inconsistent dosing.[1][2][3]
0.1N NaOH >20 mMN/AChemical stability check required >24h.[1][2][3]
The "Crash-Out" Warning

When diluting a DMSO stock into aqueous buffer (e.g., PBS pH 7.4):

  • Risk: If the final concentration exceeds the intrinsic solubility (

    
    ) of the neutral form, the compound may precipitate as a fine needle-like solid over 1–4 hours.[1]
    
  • Prevention: Ensure the buffer pH is ≥ 7.4 .[1][2][3] If precipitation occurs, switch to a PBS + 0.5% BSA (Bovine Serum Albumin) system.[1][2][3] The albumin binds the hydrophobic tail, preventing crystal nucleation.[3]

Module 3: Advanced Formulation (In Vivo / High Dose)

Best For: Animal studies (PK/PD) requiring doses > 10 mg/kg.[1][2][3]

If simple pH adjustment fails (e.g., precipitation upon injection), use a Cyclodextrin Complex .[3]

Protocol: 20% HP-β-CD Vehicle
  • Vehicle Prep: Dissolve 20g Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100mL water.[1][2][3]

  • Compound Addition: Add the compound to the vehicle.[2][3]

  • Solubilization: Vortex heavily. If insoluble, adjust pH to 8.0 using 1N NaOH.[3]

  • Mechanism: The hydrophobic THP ring inserts into the cyclodextrin cavity, while the ionized carboxylate interacts with the bulk water.[2][3] This "shielding" prevents precipitation even if the local pH drops upon injection.

Visual Troubleshooting Guide

Diagram 1: Solubility Decision Tree

SolubilityTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route DMSO_Yes Dissolve in 100% DMSO Dilute <0.5% in Media DMSO_Check->DMSO_Yes Yes DMSO_No Use Cyclodextrin (HP-beta-CD) DMSO_Check->DMSO_No No Salt_Form Use Na-Salt Method (pH 8.0 - 8.5) DMSO_No->Salt_Form IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Form_IV Soluble Salt + 20% HP-beta-CD (Must be particle-free) IV->Form_IV Form_PO Suspension Vehicle (0.5% Methylcellulose + 0.1% Tween 80) PO->Form_PO

Caption: Decision logic for selecting the optimal vehicle based on experimental constraints.

Diagram 2: The pH-Solubility Profile (Conceptual)

pHProfile cluster_0 Solubility Zones Acid pH < 3.0 (Cationic) Soluble but Corrosive Isoelectric pH 3.5 - 6.0 (Neutral/Zwitterionic) INSOLUBLE (Danger Zone) Acid->Isoelectric Add Base Base pH > 7.5 (Anionic) SOLUBLE (Target State) Isoelectric->Base Add Base (Target pH 8.5)

Caption: The "U-Shaped" solubility curve typical of nicotinic acid derivatives. Avoid the pH 3.5–6.0 window.[1][3]

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "Solubility Cliff."[1][2][3] Your media likely has a pH of 7.2–7.[2][3]4. If your final concentration is high (e.g., >100 µM), the compound may exceed its intrinsic aqueous solubility before it can ionize.[3]

  • Fix: Vortex the media immediately upon addition.[2][3] Alternatively, prepare the stock in 50% DMSO / 50% Water (pH 8) to pre-ionize the compound before adding to media.

Q2: Can I use HCl to dissolve it? A: Yes, the pyridine nitrogen can be protonated at pH < 2 to form a soluble salt.[1][2][3] However, this is rarely useful for biological assays because neutralizing this acidic solution usually passes through the "Isoelectric Danger Zone" (pH 3–6), causing immediate precipitation.

Q3: Is the compound light sensitive? A: Nicotinic acid derivatives can be photo-reactive.[1][2][3] While the ether linkage is relatively stable, it is best practice to store stocks in amber vials or wrapped in foil.[3]

References

  • Physicochemical Properties of Nicotinic Acid Derivatives

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 938, Nicotinic Acid.[3]

    • Relevance: Establishes the core pKa values (4.85 for acid, 2.0 for pyridine) and solubility profile.
    • URL:[Link][1][2][3]

  • Solubility Enhancement via Hydrotropes & Cosolvents

    • Source: Sanghavi, et al. (2007).[2][3] Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.[2][3] International Journal of Pharmaceutics.

    • Relevance: Validates the use of amide/pyridine stacking and cosolvent str
    • URL:[Link]

  • Synthesis and Workup of 6-Alkoxynicotinic Acids

    • Source: Organic Syntheses, Coll.[2][3][8] Vol. 4, p.44 (1963).[2][3]

    • Relevance: Describes the standard "Acid-Base Switch" purification method (dissolve in base, precipitate with acid) confirming the pH-dependent solubility.
    • URL:[Link]

Sources

Technical Support Guide: Recrystallization of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Profile

Compound: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid Chemical Class: Amphiphilic Pyridine Derivative Critical Attribute: Zwitterionic behavior dependent on pH.

This guide addresses the purification of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid. Unlike simple nicotinic acid, the addition of the tetrahydropyranyl ether side chain significantly alters the lipophilicity (LogP) and crystal packing energy.

The primary challenge with this molecule is "Oiling Out" (liquid-liquid phase separation) due to the flexible ether linkage, which lowers the melting point relative to the rigid parent pyridine core. Successful recrystallization requires a solvent system that balances the polarity of the carboxylic acid/pyridine core with the lipophilicity of the pyran tail.

Optimized Solvent Systems

We have identified three solvent systems based on the specific impurity profile of your crude material.

Table 1: Solvent System Selection Matrix
SystemComponentsRatio (v/v)Primary Use CaseProsCons
A Ethanol / Water 3:1 to 1:1 General Purification Scalable, Green chemistry compliant, good rejection of inorganic salts.Risk of esterification if heated too long without pH control.
B Ethyl Acetate / n-Heptane 1:2 Lipophilic Impurity Removal Excellent for removing unreacted pyran alcohol or non-polar byproducts.Lower recovery yield; requires dry starting material.
C Methanol / Water (pH Controlled) Variable Zwitterion Precipitation Highest recovery yield; utilizes isoelectric point (pI) precipitation.Requires precise pH monitoring; Methanol is toxic.

Detailed Protocol: The "Standard" Ethanol/Water Recrystallization

This protocol is designed to minimize oiling out while ensuring maximum rejection of the 6-chloronicotinic acid starting material.

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser and overhead stirring.

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

    • Heat to 75°C (reflux). The solution should be clear. If haze persists (inorganic salts), filter hot through a sintered glass funnel.

  • Nucleation Point:

    • Critical Step: Cool slowly to 60°C .

    • Add Water dropwise until a faint, persistent turbidity is observed.

    • Add Ethanol (approx. 5-10% of initial volume) to just clear the turbidity. This establishes a saturated solution near the metastable limit.

  • Seeding (The Anti-Oil Strategy):

    • Add seed crystals (0.5 wt%) at 55-60°C .

    • Hold temperature for 30 minutes. Ensure seeds grow and do not dissolve or turn into oil droplets.

  • Cooling Ramp:

    • Cool to 20°C at a rate of 10°C per hour .

    • Note: Fast cooling promotes oiling out.

    • Once at 20°C, further cool to 0-5°C and hold for 1 hour.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold (0°C) Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 45°C for 12 hours.

Troubleshooting Guide (FAQ)

Issue 1: The product "oils out" instead of crystallizing.

Diagnosis: The temperature gap between the melting point of the solvated solid and the solution saturation temperature is too narrow, or the cooling rate is too fast. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Increase the solvent volume (dilute by 10-20%).

  • Seed at a higher temperature.

  • Use System B (EtOAc/Heptane): Oiling out is more common in aqueous alcohols due to the "hydrophobic effect" on the pyran tail. Changing to a non-aqueous system often resolves this.

Issue 2: The product is colored (Yellow/Tan).

Diagnosis: Presence of N-oxide impurities or trace metal complexes from the coupling reaction. Solution:

  • Perform a Charcoal Treatment . Add Activated Carbon (5 wt%) to the hot ethanolic solution (Step 1), stir for 15 minutes, and filter hot over Celite before adding water.

Issue 3: Low Yield (<60%).

Diagnosis: The product is too soluble in the mother liquor, likely due to pH deviation. Solution:

  • Check the pH of the mother liquor. Nicotinic acid derivatives have an isoelectric point (pI) typically between pH 3.0 and 4.0.

  • If the pH is too high (basic) or too low (strongly acidic), the molecule exists as a salt and remains soluble. Adjust pH to ~3.5 with dilute HCl or NaOH to force precipitation.

Decision Logic for Troubleshooting

The following diagram illustrates the logical flow for resolving crystallization failures for this specific molecule.

RecrystallizationLogic Start Start: Crude Material CheckPurity Check Crude Purity (HPLC) Start->CheckPurity PurityLow Purity < 85% CheckPurity->PurityLow PurityHigh Purity > 85% CheckPurity->PurityHigh PreTreat Perform Silica Plug / Acid-Base Extraction PurityLow->PreTreat SelectSolvent Select Solvent System PurityHigh->SelectSolvent PreTreat->CheckPurity SystemA Try Ethanol/Water (Standard) SelectSolvent->SystemA ResultA Outcome? SystemA->ResultA OilingOut Issue: Oiling Out ResultA->OilingOut NoPrecip Issue: No Precipitation ResultA->NoPrecip Success Success: White Crystals ResultA->Success FixOil Switch to EtOAc/Heptane OR Reduce Cooling Rate OilingOut->FixOil FixYield Check pH (Target pI ~3.5) Concentrate Volume NoPrecip->FixYield FixOil->Success Retry FixYield->Success Retry

Caption: Troubleshooting logic flow for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid purification. Blue nodes indicate decision points; Red nodes indicate failure modes.

References

  • Solubility Principles of Nicotinic Acids

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for Nicotinic Acid. Retrieved from [Link] (General solubility data for the core structure).

  • Crystallization of Pyridine Derivatives

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide."[1] Retrieved from [Link] (Foundational technique for amphiphilic molecules).

  • Synthesis of Tetrahydropyran Ethers

    • Organic Chemistry Portal. "Synthesis of Tetrahydropyrans."[2] Retrieved from [Link] (Context on the stability and lipophilicity of the ether side chain).

  • Purification of 6-Alkoxynicotinic Acids (Analogous Chemistry)

Disclaimer: This guide is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific handling requirements of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid and associated solvents.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H-NMR Spectroscopic Interpretation of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a molecule of interest in medicinal chemistry and drug discovery, integrating three key structural motifs: a nicotinic acid core, a tetrahydropyran (THP) ring, and a methoxy linker. The nicotinic acid moiety, a form of vitamin B3, is a well-established pharmacophore.[1] The THP ring is a common feature in many bioactive compounds, often used to improve physicochemical properties. The strategic combination of these fragments highlights the importance of unambiguous structural verification, for which 1H-NMR spectroscopy is the primary analytical technique.

This guide will deconstruct the molecule to predict the chemical shift, multiplicity, and integration of each proton, offering a robust framework for interpreting an experimental spectrum.

Theoretical 1H-NMR Spectrum Prediction

The predicted 1H-NMR spectrum is derived from the analysis of its constituent parts and the influence of their electronic environments on one another.

The Nicotinic Acid Moiety

The nicotinic acid ring is a disubstituted pyridine, and the chemical shifts of its protons are significantly influenced by the electron-withdrawing carboxylic acid group and the electron-donating alkoxy group.

  • H-2, H-4, and H-5 Protons: The protons on the nicotinic acid ring will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm.[2] Based on the known spectrum of nicotinic acid, the proton at the 2-position (H-2) is expected to be the most downfield, appearing as a doublet due to coupling with H-4.[3][4][5] The proton at the 4-position (H-4) will likely appear as a doublet of doublets, coupling to both H-2 and H-5. The proton at the 5-position (H-5) will also be a doublet of doublets, coupling to H-4 and H-2 (a small long-range coupling may be observed). The presence of the electron-donating 6-alkoxy group will likely shift the signals of the adjacent protons (H-5 and H-2) upfield compared to unsubstituted nicotinic acid.

The Tetrahydropyran (THP) Moiety and Methoxy Linker

The tetrahydropyran ring is a saturated heterocycle that adopts a chair conformation. This conformational preference leads to distinct signals for the axial and equatorial protons.

  • OCH2 Linker (H-7): The two protons of the methylene group linking the THP ring to the nicotinic acid oxygen will be deshielded by the adjacent oxygen atom and will likely appear as a doublet.

  • THP Ring Protons (H-8, H-9, H-10, H-11): The protons on the THP ring will be found in the aliphatic region of the spectrum. The protons on the carbons adjacent to the ring oxygen (H-8 and H-11) will be the most downfield of the THP signals. Due to the chair conformation, we can expect to see distinct signals for the axial and equatorial protons, which will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • CH Proton (H-10): The single proton on the carbon bearing the methoxy group (C-10) will likely appear as a multiplet.

The Carboxylic Acid Proton
  • COOH: The carboxylic acid proton is typically a broad singlet and can appear over a wide range of chemical shifts (often >10 ppm), and its position is highly dependent on the solvent and concentration. It may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.

Predicted 1H-NMR Data Summary

The following table summarizes the predicted 1H-NMR data for 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid. The chemical shifts are estimates based on analogous compounds and substituent effects.

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
COOH> 10br s1H
H-28.5 - 8.8d1H
H-48.0 - 8.3dd1H
H-57.0 - 7.3d1H
H-74.1 - 4.4d2H
H-8a, H-11a (axial)3.8 - 4.1m2H
H-8e, H-11e (equatorial)3.3 - 3.6m2H
H-101.8 - 2.1m1H
H-9a, H-9'a (axial)1.5 - 1.8m2H
H-9e, H-9'e (equatorial)1.2 - 1.5m2H

Experimental Protocol for 1H-NMR Spectrum Acquisition

To obtain a high-quality 1H-NMR spectrum of 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the carboxylic acid proton. DMSO-d6 is often a good choice for carboxylic acids as it can help to sharpen the -OH signal.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H-NMR spectrum.

    • Optimize the acquisition parameters, including the number of scans, relaxation delay, and pulse width, to achieve a good signal-to-noise ratio.

    • To aid in structural elucidation, consider performing two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid.

Caption: Molecular graph of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid with proton labeling.

Comparative Analysis and Interpretation

A crucial aspect of spectral interpretation is the comparison with known data.

  • Comparison with Nicotinic Acid: The aromatic signals of the target molecule are expected to show a downfield shift for H-2 and H-4 relative to benzene (7.26 ppm) due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid. However, the 6-alkoxy group, being electron-donating, will likely cause an upfield shift of H-5 and to a lesser extent H-2, compared to unsubstituted nicotinic acid.

  • Comparison with Tetrahydropyran: The signals for the THP ring protons will be in a similar region to those of unsubstituted tetrahydropyran. However, the connection to the nicotinic acid moiety through the methoxy linker will introduce some changes in the chemical shifts of the protons on the THP ring, particularly H-10 and its neighbors.

Conclusion

This guide provides a comprehensive, theoretically grounded framework for the interpretation of the 1H-NMR spectrum of 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid. By understanding the expected chemical shifts, multiplicities, and integration of each proton, researchers can confidently analyze experimental data to confirm the structure of this and similar molecules. The provided experimental protocol and comparative analysis further equip scientists with the necessary tools for accurate and efficient structural elucidation in their research and development endeavors.

References

  • Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2016, May 20). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Retrieved from [Link]

  • ACS Publications. (1974). Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Retrieved from [Link]

  • Sci-Hub. (1974). Long range carbon–proton coupling constants in pyridine. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • ACS Publications. (1979). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Retrieved from [Link]

  • SciELO. (2023, May 12). APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

A Researcher's Guide to the C-NMR Analysis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (C-NMR) chemical shift assignments for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed, didactic exploration of the spectral features of this molecule. We will delve into the rationale behind chemical shift assignments, compare expected values with those of related structural analogues, and provide a robust experimental protocol for acquiring high-quality C-NMR data.

Introduction: The Structural Significance of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a bifunctional molecule incorporating a substituted nicotinic acid core and a tetrahydropyran (THP) moiety linked via a methoxy bridge. The nicotinic acid scaffold is a prevalent feature in numerous pharmaceuticals, while the THP ring is often employed to enhance solubility and modulate physicochemical properties. A thorough understanding of its C-NMR spectrum is paramount for structural verification, purity assessment, and as a foundational tool for further synthetic modifications and drug development endeavors.

Predicted ¹³C-NMR Chemical Shift Assignments

Due to the absence of a publicly available experimental spectrum for the title compound, the following assignments are based on established principles of C-NMR spectroscopy, analysis of substituent effects on pyridine and tetrahydropyran rings, and comparison with known spectral data of related compounds.[1][2][3][4]

The structure and numbering scheme for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid are presented below:

Caption: Molecular structure and numbering of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid.

Carbon Atom Predicted Chemical Shift (ppm) Rationale and Comparative Analysis
C7 (COOH) 166 - 170The carboxylic acid carbon is expected in the typical downfield region for this functional group. For comparison, the carboxylic carbon in nicotinic acid appears around 166.2 ppm.[5]
C6 162 - 165This carbon is an ipso-carbon of the pyridine ring attached to an oxygen atom, leading to a significant downfield shift due to the oxygen's deshielding effect.
C2 151 - 154Alpha to the ring nitrogen, this carbon is deshielded. In nicotinic acid, C2 is observed at approximately 153.2 ppm.[5]
C4 138 - 142This carbon is para to the ether linkage and meta to the carboxylic acid. Its chemical shift will be influenced by both substituents. In nicotinic acid, the corresponding carbon (C4) is at about 136.9 ppm.[5]
C5 110 - 114This carbon is ortho to the ether linkage and will experience a shielding effect.
C3 125 - 129This is the ipso-carbon to the carboxylic acid group. In nicotinic acid, C3 appears around 126.7 ppm.[5]
C8 (O-CH₂) 72 - 76The methylene carbon directly attached to the ether oxygen is expected in this range.
C10, C14 (THP) 66 - 69These are the carbons of the tetrahydropyran ring adjacent to the ring oxygen, resulting in a downfield shift. The chemical shift of the corresponding carbons in unsubstituted tetrahydropyran is approximately 68 ppm.[6][7]
C9 (CH) 35 - 39The methine carbon of the tetrahydropyran ring to which the side chain is attached.
C11, C13 (THP) 31 - 35These are the beta carbons of the tetrahydropyran ring relative to the ring oxygen. In 4-methyltetrahydropyran, the corresponding carbons appear in this region.[8]

Experimental Protocol for ¹³C-NMR Data Acquisition

To obtain a high-quality, interpretable ¹³C-NMR spectrum, adherence to a meticulous experimental protocol is crucial. The following section outlines a validated procedure.

I. Sample Preparation
  • Solvent Selection: The choice of a suitable deuterated solvent is critical for sample solubility and to avoid interfering solvent signals. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic molecules.[9][10] However, if the compound exhibits poor solubility, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ should be considered.[11] The acidity of CDCl₃ can sometimes cause degradation of sensitive compounds.[10]

  • Concentration: For a standard ¹³C-NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[11] For ¹H NMR, a much lower concentration of 5-25 mg is typically sufficient.

  • Filtration: It is imperative to filter the sample solution directly into a clean, dry 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette. This step removes any particulate matter that can degrade the magnetic field homogeneity, leading to broadened spectral lines.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 50-100 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter add_tms Add Internal Standard (TMS) filter->add_tms instrument High-Field NMR Spectrometer (≥400 MHz) add_tms->instrument experiment Proton-Decoupled ¹³C Experiment instrument->experiment scans Accumulate 1024-4096 Scans experiment->scans ft Fourier Transform scans->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Caption: Workflow for C-NMR sample preparation, data acquisition, and processing.

II. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 MHz spectrometer.

Parameter Recommended Value Rationale
Pulse Program zgpg30 (Bruker) or equivalentA standard 30° pulse angle is a good compromise between signal intensity and relaxation time, allowing for faster acquisition.
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 - 5.0 sA sufficient delay is necessary to allow for full relaxation of all carbon nuclei, which is crucial for quantitative analysis. Quaternary carbons have longer relaxation times.
Number of Scans (NS) 1024 - 4096Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.[13]
Spectral Width (SW) 200 - 250 ppmThis range is sufficient to encompass all expected carbon signals in a typical organic molecule.[14]
Decoupling Broadband proton decoupling (e.g., WALTZ-16)This simplifies the spectrum by collapsing all C-H couplings into single lines, improving sensitivity and interpretability.[15]

Comparative Analysis with Structural Analogues

To build confidence in the predicted chemical shifts, a comparison with experimentally determined data for structurally related compounds is invaluable.

  • Nicotinic Acid: The chemical shifts of the pyridine ring in our target molecule are expected to be perturbed relative to nicotinic acid due to the introduction of the electron-donating ether linkage at the C6 position. This is predicted to cause a downfield shift at C6 and an upfield shift at the ortho (C5) and para (C4) positions.[1][4]

  • Tetrahydropyran (THP): The chemical shifts of the THP ring in the target molecule are expected to be similar to those of unsubstituted THP, with the exception of the carbons at and adjacent to the point of substitution (C9, C10, and C14).[6][7] The substituent effect of the methoxy-nicotinic acid moiety will cause some deviation from the parent THP values.

Conclusion

This guide provides a detailed framework for the C-NMR analysis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid. By combining predictive methods based on established substituent effects with a robust experimental protocol, researchers can confidently assign the ¹³C-NMR spectrum of this and related molecules. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of novel organic compounds in a drug discovery and development context.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, vol. 37, no. 4, 1997, pp. 727-733. [Link]

  • Thomas, S., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Semantic Scholar, 1997. [Link]

  • Malfara, M., et al. "An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A History and a Retrospective View of the Data." ChemRxiv, 2020. [Link]

  • University of York. "Preparing an NMR sample." Chemistry Teaching Labs. [Link]

  • University of Leicester. "NMR Sample Preparation." [Link]

  • École Polytechnique Fédérale de Lausanne. "NMR sample preparation." [Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. [Link]

  • The Royal Society of Chemistry. "Electronic Supplementary Information." [Link]

  • University of California, San Diego. "Sample Preparation and Positioning - NMR." [Link]

  • SpectraBase. "Nicotinic acid amide - Optional[13C NMR] - Chemical Shifts." [Link]

  • Defense Technical Information Center. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." [Link]

  • SpectraBase. "4-Methyltetrahydropyran - Optional[13C NMR] - Chemical Shifts." [Link]

  • ACS Publications. "13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters, 2014. [Link]

  • NP-MRD. "13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509)." [Link]

  • NPTEL. "13C NMR spectroscopy • Chemical shift." [Link]

  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. [Link]

  • SpectraBase. "tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts." [Link]

  • University of California, Los Angeles. "Tables For Organic Structure Analysis." [Link]

Sources

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, technically-grounded comparison of the anticipated mass spectrometry fragmentation pattern of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established fragmentation principles of its constituent moieties—nicotinic acid, a tetrahydropyran ring, and an ether linkage—to predict its mass spectral behavior. This comparative analysis is benchmarked against known fragmentation of related structures, providing a robust framework for its identification and characterization.

I. Predicting the Fragmentation Cascade: A Structural Approach

The fragmentation of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid under mass spectrometry, particularly through electron ionization (EI), is expected to be a composite of the fragmentation patterns of its key structural components. The molecule's structure consists of a pyridinecarboxylic acid (nicotinic acid) core linked via an ether bond to a tetrahydropyran methanol substituent.

The molecular weight of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (C12H15NO4) is 237.25 g/mol . The initial ionization event will generate a molecular ion (M+•) at m/z 237. This molecular ion is then expected to undergo a series of fragmentation reactions, driven by the relative stabilities of the resulting fragment ions and neutral losses.

A. Key Fragmentation Pathways
  • Alpha-Cleavage at the Ether Linkage: Ether-containing compounds are prone to cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[1][2] For the target molecule, this can occur on either side of the ether oxygen.

    • Cleavage of the Tetrahydropyran Methylene-Oxygen Bond: This would lead to the formation of a resonance-stabilized nicotinic acid radical and a tetrahydropyran-4-ylmethyl oxonium ion.

    • Cleavage of the Pyridine-Oxygen Bond: This is generally less favored for aryl ethers compared to alkyl ethers but can still contribute to the overall spectrum.

  • Fragmentation of the Tetrahydropyran Ring: Cyclic ethers like tetrahydropyran exhibit characteristic fragmentation patterns, often initiated by alpha-cleavage to the ring oxygen, followed by ring opening.[3] Common neutral losses include alkenes and smaller oxygen-containing fragments.

  • Fragmentation of the Nicotinic Acid Moiety: Nicotinic acid and its derivatives tend to exhibit a stable pyridine ring.[4][5] Fragmentation often involves the loss of the carboxylic acid group (-COOH) as a neutral radical (loss of 45 Da) or the loss of carbon dioxide (-CO2) following rearrangement (loss of 44 Da). The pyridine ring itself can undergo ring opening under higher energy conditions, but the primary fragmentation is expected to involve the substituents.

B. Proposed Fragmentation Scheme

Based on these principles, a primary fragmentation pathway is proposed to involve the cleavage of the bond between the ether oxygen and the methylene group attached to the tetrahydropyran ring. This would result in a highly stable tetrahydropyran-4-ylmethyl cation at m/z 99. The remaining portion of the molecule would form a 6-hydroxynicotinic acid radical.

Another significant fragmentation pathway is the loss of the entire tetrahydropyran-4-ylmethoxy group, leading to the formation of a fragment ion corresponding to the nicotinic acid core.

II. Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation, we can draw comparisons with the known mass spectral behavior of similar molecules.

Compound/Fragment Key Fragments (m/z) Interpretation Reference
Nicotinic Acid 123 (M+), 78Molecular ion and loss of the carboxyl group.[6][7]
Tetrahydropyran 86 (M+), 85, 57, 43Molecular ion and characteristic fragments from ring cleavage.[8][9]
Alkyl Ethers α-cleavage fragmentsCleavage of C-C bond next to the oxygen.[1][2]
Nicotine Derivatives Stable pyridine ring fragmentsThe pyridine ring often remains intact during initial fragmentation.[10][11]

The predicted fragmentation of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid aligns with these established patterns, suggesting that the most abundant fragments will likely arise from the cleavage of the ether linkage and the fragmentation of the tetrahydropyran ring, while the nicotinic acid core may remain more stable.

III. Hypothetical Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed, step-by-step methodology for acquiring the mass spectrum of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile small molecules.

A. Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid and dissolve it in 1 mL of a suitable volatile solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

B. GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

C. Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

IV. Visualization of Predicted Fragmentation Pathways

To visually represent the proposed fragmentation, the following diagrams were generated using Graphviz (DOT language).

cluster_0 Primary Fragmentation Pathways mol 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid (M+•, m/z 237) frag1 Tetrahydropyran-4-ylmethyl Cation (m/z 99) mol->frag1 Ether Cleavage frag2 Nicotinic Acid Core Fragment (m/z 138) mol->frag2 Loss of C6H11O2 frag3 Loss of COOH (m/z 192) mol->frag3 - 45 Da

Caption: Predicted primary fragmentation of the parent molecule.

cluster_1 Secondary Fragmentation of Tetrahydropyran Moiety thp_frag Tetrahydropyran-4-ylmethyl Cation (m/z 99) thp_frag1 m/z 81 thp_frag->thp_frag1 - H2O thp_frag2 m/z 55 thp_frag1->thp_frag2 - C2H2

Caption: Predicted secondary fragmentation of the tetrahydropyran fragment.

V. Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid. By leveraging established principles of mass spectrometry and comparing with the known fragmentation of its constituent chemical motifs, we have constructed a scientifically sound hypothesis of its mass spectral behavior. The detailed experimental protocol and visual representations of the fragmentation pathways offer a practical framework for researchers to identify and characterize this compound. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for such empirical studies.

VI. References

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.

  • PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with...

  • NIST WebBook. Tetrahydropyran.

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy).

  • mzCloud. Tetrahydropyran 2 methanol.

  • Semantic Scholar. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule.

  • NIST WebBook. Tetrahydropyran.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • Royal Society of Chemistry. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule.

  • MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines).

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

  • BLDpharm. 6-(4-Methoxytetrahydro-2H-pyran-4-yl)nicotinic acid.

  • ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • Scribd. Mass Spectrometry: Fragmentation Patterns.

  • Wiley Online Library. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine.

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry.

  • FUJIFILM Wako Chemicals. 6-(Tetrahydro-2h-pyran-4-ylmethoxy)nicotinic acid.

  • BenchChem. Application Note: Mass Spectrometry Analysis of 6-Methoxydihydro-2h-pyran-3(4h)-one.

  • PubChem. 6-[5-(Tetrahydro-pyran-4-ylmethoxy)-pyridin-3-yl]-3,4-dihydro-2H-[9][10]naphthyridine-1-carboxylic acid amide.

  • Wikipedia. Nicotinic acid.

  • Exposome-Explorer. Nicotinic acid (Compound).

  • Manupatra. NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. [URL]([Link]: -mass-spectrometry)

Sources

A Comparative Analysis of Bioactivity: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid versus Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agents targeting dyslipidemia and related cardiovascular conditions, Nicotinic Acid (also known as niacin or Vitamin B3) has long been a cornerstone.[1][2][3] Its ability to favorably modulate a broad spectrum of blood lipids is well-documented.[2][4][5] However, its clinical utility is often hampered by a significant side effect profile, most notably cutaneous flushing.[2][6] This has spurred ongoing research into novel derivatives of nicotinic acid that may retain its therapeutic benefits while mitigating its undesirable effects. This guide provides a comparative overview of the established bioactivity of Nicotinic Acid and a theoretical exploration of a novel derivative, 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, for which public domain experimental data is not currently available.

This analysis will delve into the known mechanisms of Nicotinic Acid and, based on principles of medicinal chemistry and structure-activity relationships (SAR), project the potential biological activity of its tetrahydropyran-methoxy substituted counterpart. The objective is to furnish researchers and drug development professionals with a scientifically grounded framework for evaluating such novel derivatives and to outline the requisite experimental investigations to validate these hypotheses.

Nicotinic Acid: A Profile of a Veteran Lipid-Modifying Agent

Nicotinic Acid is a water-soluble B vitamin that, at pharmacological doses, exerts beneficial effects on lipid profiles.[1][7] It is known to reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1][2][5]

Mechanism of Action

The primary mechanism of action for Nicotinic Acid's lipid-modifying effects is mediated through its interaction with the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][8][9] GPR109A is highly expressed in adipocytes and immune cells.[6][8]

Upon binding to GPR109A on adipocytes, Nicotinic Acid initiates a Gi-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase.[10] This cascade ultimately suppresses the lipolysis of triglycerides in adipose tissue, leading to a decrease in the release of free fatty acids into the bloodstream.[7] The reduced flux of free fatty acids to the liver results in decreased hepatic synthesis of triglycerides and VLDL, and subsequently LDL.[4][11]

The HDL-increasing effect of Nicotinic Acid is less completely understood but is thought to involve the inhibition of HDL-apo A-I catabolism in the liver, thereby prolonging the half-life of HDL particles.[1][4][5]

Beyond its lipid-modifying effects, Nicotinic Acid has been shown to possess anti-inflammatory properties, also mediated in part through GPR109A on immune cells.[6][12]

The Flushing Phenomenon

The most prominent side effect of Nicotinic Acid therapy is cutaneous vasodilation, or flushing, characterized by redness, warmth, and itching of the skin.[2] This effect is also mediated by the activation of GPR109A, but in this case, on Langerhans cells in the epidermis.[4][11] This activation leads to the release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which act on nearby blood vessels to cause vasodilation.[4][11]

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid: A Theoretical Bioactivity Profile

While direct experimental data for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is not publicly available, we can infer its potential bioactivity by considering the structural modification at the 6-position of the nicotinic acid scaffold. The introduction of a tetrahydro-2H-pyran-4-ylmethoxy group represents a significant alteration in the steric and electronic properties of the molecule compared to the parent Nicotinic Acid.

Hypothetical Interaction with GPR109A

The core nicotinic acid pharmacophore, the pyridine-3-carboxylic acid moiety, is essential for binding to and activating GPR109A. The carboxyl group is a key interacting element within the receptor's binding pocket.[8] It is plausible that 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid retains the ability to bind to GPR109A, as the critical carboxylic acid group remains unaltered.

The bulky and flexible tetrahydropyran-methoxy substituent at the 6-position could, however, influence the binding affinity and efficacy at the receptor. This substituent may:

  • Enhance Binding Affinity: The ether linkage and the tetrahydropyran ring could engage in additional favorable interactions with amino acid residues in or near the GPR109A binding pocket, potentially leading to a higher binding affinity than Nicotinic Acid.

  • Alter Receptor Conformation: The substituent might induce a different conformational change in the receptor upon binding, potentially leading to biased agonism. This could theoretically result in a signaling profile that preferentially activates the lipid-modifying pathways over the flushing-inducing pathways.

  • Steric Hindrance: Conversely, the bulkiness of the substituent could introduce steric hindrance, potentially leading to a lower binding affinity or a different binding mode altogether.

Potential Impact on Flushing

The flushing response is a major hurdle in patient compliance with Nicotinic Acid therapy. A key goal in the development of nicotinic acid derivatives is to reduce or eliminate this side effect. The 6-(Tetrahydro-2H-pyran-4-ylmethoxy) substituent might influence flushing through several theoretical mechanisms:

  • Altered GPR109A Signaling in Langerhans Cells: As mentioned, biased agonism could lead to reduced activation of the prostaglandin synthesis pathway in Langerhans cells.

  • Pharmacokinetic Modifications: The lipophilicity of the molecule is likely increased by the addition of the tetrahydropyran-methoxy group. This could alter its absorption, distribution, metabolism, and excretion (ADME) profile. A slower rate of absorption and a lower peak plasma concentration (Cmax) could potentially reduce the intensity of the flushing response, which is often dose-rate dependent.

  • Tissue-Specific Distribution: The modified structure might lead to a differential distribution of the compound in the body, with potentially lower concentrations reaching the Langerhans cells in the skin relative to the adipocytes and hepatocytes where the therapeutic effects are mediated.

Comparative Summary and Future Directions

FeatureNicotinic Acid6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid (Hypothetical)
Mechanism of Action GPR109A AgonistLikely GPR109A Agonist
Primary Therapeutic Effect Lipid Modification (↓LDL, ↓VLDL, ↓TG; ↑HDL)Potentially similar lipid-modifying effects. Potency and efficacy are unknown.
Key Side Effect Cutaneous FlushingPotential for reduced flushing due to altered pharmacokinetics or biased agonism. This is a key area for experimental validation.
Chemical Properties Water-soluble vitaminLikely more lipophilic, which could impact ADME properties.

The exploration of novel nicotinic acid derivatives like 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a promising avenue for developing improved lipid-modifying therapies. However, it is crucial to underscore that the bioactivity profile of this specific compound remains speculative in the absence of empirical data. To move from hypothesis to evidence, a systematic experimental evaluation is imperative.

Proposed Experimental Workflows

To ascertain the true bioactivity of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, the following experimental protocols are recommended:

In Vitro Assays
  • GPR109A Receptor Binding Assay:

    • Objective: To determine the binding affinity (Ki) of the test compound for the GPR109A receptor.

    • Methodology:

      • Utilize cell membranes prepared from a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK-293 cells).

      • Perform a competitive radioligand binding assay using a known GPR109A radioligand (e.g., [³H]-Nicotinic Acid).

      • Incubate the membranes with the radioligand in the presence of increasing concentrations of the test compound.

      • Measure the displacement of the radioligand to determine the IC50 of the test compound.

      • Calculate the Ki value using the Cheng-Prusoff equation.

  • GPR109A Functional Assay (cAMP Measurement):

    • Objective: To assess the functional activity (EC50 and Emax) of the test compound as an agonist or antagonist of GPR109A.

    • Methodology:

      • Use a whole-cell assay with a GPR109A-expressing cell line.

      • Stimulate the cells with forskolin to induce cAMP production.

      • Treat the cells with increasing concentrations of the test compound.

      • Measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, ELISA).

      • Determine the EC50 and Emax values to characterize the compound's potency and efficacy.

In Vivo Assays
  • Acute Free Fatty Acid (FFA) Lowering in a Rodent Model:

    • Objective: To evaluate the in vivo efficacy of the test compound in reducing plasma FFA levels.

    • Methodology:

      • Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

      • Administer the test compound orally or via intraperitoneal injection at various doses.

      • Collect blood samples at different time points post-administration.

      • Measure plasma FFA levels using a commercially available colorimetric assay kit.

      • Compare the FFA-lowering effect to that of a positive control (Nicotinic Acid).

  • Cutaneous Vasodilation (Flushing) Assessment in a Rodent Model:

    • Objective: To assess the potential of the test compound to induce flushing.

    • Methodology:

      • Utilize a mouse model where ear flushing can be quantified.

      • Administer the test compound and measure changes in ear blood flow using a Laser Doppler flowmeter.

      • Compare the vasodilatory response to that induced by Nicotinic Acid.

Visualizing the Pathways

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell Nicotinic Acid Nicotinic Acid GPR109A_Adipocyte GPR109A Nicotinic Acid->GPR109A_Adipocyte Gi Gi GPR109A_Adipocyte->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis HSL->Lipolysis FFA_Release ↓ Free Fatty Acid Release Lipolysis->FFA_Release Nicotinic Acid_Flush Nicotinic Acid GPR109A_Langerhans GPR109A Nicotinic Acid_Flush->GPR109A_Langerhans PLC Phospholipase C GPR109A_Langerhans->PLC AA Arachidonic Acid PLC->AA COX COX-1 / COX-2 AA->COX PGs PGD2 / PGE2 COX->PGs Vasodilation Vasodilation (Flushing) PGs->Vasodilation

Caption: Signaling pathways of Nicotinic Acid via GPR109A in different cell types.

Experimental_Workflow Start Synthesize & Purify 6-(THP-methoxy)nicotinic Acid In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay GPR109A Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay GPR109A Functional Assay (Determine EC50, Emax) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation Binding_Assay->In_Vivo Functional_Assay->In_Vivo FFA_Lowering FFA Lowering Assay (Rodent Model) In_Vivo->FFA_Lowering Flushing_Assay Flushing Assessment (Laser Doppler Flowmetry) In_Vivo->Flushing_Assay Data_Analysis Comparative Data Analysis vs. Nicotinic Acid FFA_Lowering->Data_Analysis Flushing_Assay->Data_Analysis SAR_Insights Generate SAR Insights & Select Lead Candidates Data_Analysis->SAR_Insights

Caption: Proposed experimental workflow for evaluating novel nicotinic acid derivatives.

Conclusion

While Nicotinic Acid remains a valuable therapeutic option, the quest for derivatives with improved side-effect profiles is a critical area of research. 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid represents one such unexplored molecule. Based on its structure, it is reasonable to hypothesize that it will retain activity at the GPR109A receptor, but its potency, efficacy, and propensity to cause flushing are unknown. The introduction of the bulky, lipophilic substituent at the 6-position could significantly alter its pharmacological profile, potentially in a beneficial way. The experimental workflows outlined in this guide provide a clear path forward for the empirical evaluation of this and other novel nicotinic acid derivatives, which is essential to unlock their therapeutic potential.

References

  • Kamal-D Eldin, A., & Moazzami, A. (2016). Niacin: A review of its role in the treatment of dyslipidemia. Journal of Clinical Lipidology, 10(3), 528-536.
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Marshall, F. H. (2003). Molecular identification of a high-affinity niacin receptor that is expressed in adipose tissue and regulates fat metabolism. Journal of Biological Chemistry, 278(13), 11345-11350.
  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). GPR109A, GPR109B and GPR81: a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562.
  • Digby, J. E., Martinez, F., & Choudhury, R. P. (2011). Niacin and GPR109A and vascular inflammation.
  • Grundy, S. M., Vega, G. L., & McGovern, M. E. (2002). Efficacy, safety, and tolerability of once-daily niacin for the treatment of dyslipidemia associated with type 2 diabetes: results of the assessment of diabetes control and evaluation of the efficacy of niaspan trial. Archives of Internal Medicine, 162(14), 1568-1576.
  • Poon, K. W. (2017). What is the mechanism of Niacin?. Patsnap Synapse. Retrieved from [Link]

  • Chen, Y., Zhang, Y., & Li, Y. (2008). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology, 74(6), 1549-1560.
  • Imbriglio, J. E., DiRocco, D., Bodner, R., Raghavan, S., Chen, W., Marley, D., ... & Colletti, S. L. (2011). The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties. Bioorganic & Medicinal Chemistry Letters, 21(9), 2721-2724.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 145, 107136.
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). International Journal of Molecular Sciences, 11(1), 198-208.
  • Miyazawa, Y., Ito, K., Honda, T., Naoe, Y., Abe, T., Kanzaki, N., ... & Sano, H. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. (1966). University of Illinois Chicago.
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021).
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.
  • Structures of GPR109A agonists presented herein with compound... (n.d.).
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Preparation method of nicotinic acid. (2013).
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), S20-S26.

Sources

Certificate of Analysis (CoA) requirements for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Certificate of Analysis (CoA) Guide: 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic Acid

CAS Number: 1072855-70-9 Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol Primary Application: Key intermediate for GPR119 agonists (e.g., GSK1292263) and metabolic disease therapeutics.[1][2]

Part 1: Strategic Context & Critical Quality Attributes (CQAs)

As a Senior Application Scientist in drug discovery, I often see projects stalled not by complex biology, but by "silent" impurities in early-stage intermediates. 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid is a prime example.[1][2] This compound forms the "left-hand" pharmacophore of several GPR119 agonists.

The critical challenge with this intermediate is the SNAr etherification efficiency . The synthesis typically involves coupling 6-chloronicotinic acid (or its ester) with (tetrahydro-2H-pyran-4-yl)methanol.[1][2] If the CoA does not explicitly control for unreacted 6-chloronicotinic acid, this halo-impurity will compete in downstream amide couplings, leading to "chloro-analog" side products that are notoriously difficult to separate from the final API.[1][2]

CoA Grade Comparison: Research vs. Pharma Grade
FeatureResearch Grade (Standard) Pharma Grade (GMP-Ready) Impact on Downstream Chemistry
Purity (HPLC) ≥ 97.0%≥ 99.0%<98% often indicates oligomeric byproducts that crash out in subsequent steps.[1][2]
6-Chloronicotinic Acid Not Specified (or < 1.0%)≤ 0.15% CRITICAL: High levels act as a chain terminator or competitive substrate in amide couplings.[1][2]
Residual Solvents DMF/DMSO (Not quantified)< ICH Q3C LimitsResidual DMF can cause unexpected esterification or side reactions with activating agents (e.g., HATU).[2]
Water Content < 1.0%< 0.5%Excess water hydrolyzes sensitive coupling reagents (EDC/HATU), lowering yield.
Appearance Off-white to yellow powderWhite to off-white crystalline powderColor often indicates oxidation products of the ether linkage (peroxides).[1][2]

Part 2: Experimental Protocols & Validation

To ensure the CoA represents reality, you must validate the material using a self-checking analytical workflow.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Objective: To quantify the parent compound and specifically resolve the 6-chloronicotinic acid impurity.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)[1][2]

    • 2-15 min: 5% → 95% B (Linear gradient)[1][2]

    • 15-20 min: 95% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Nicotinic acid core max) and 210 nm (Universal).[2]

  • Causality: The gradient is designed to retain the polar acid early but separate it from the more hydrophobic chlorinated starting material, which typically elutes 2-3 minutes after the product.

Identity Verification (NMR)
  • Solvent: DMSO-d₆.

  • Key Diagnostic Signals:

    • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (confirms free acid, not ester).

    • δ 8.6 ppm (d, 1H): Pyridine C2-H (shifts upfield if ether formation fails).[1][2]

    • δ 4.2 ppm (d, 2H): O-CH₂-Pyran doublet.[1][2] Note: If this appears as a singlet or shifts, check for hydrolysis of the ether.

Part 3: Visualization of Impurity Logic

The following diagram illustrates the origin of critical impurities and the decision logic for CoA acceptance.

CoA_Logic_Flow Start Synthesis Input: 6-Chloronicotinic Acid + Pyran-4-methanol Reaction SNAr Reaction (Base catalyzed) Start->Reaction Crude Crude Intermediate Reaction->Crude Imp_Cl Impurity A: Unreacted 6-Cl Acid (Competes in Coupling) Crude->Imp_Cl Incomplete Conv. Imp_OH Impurity B: Pyran-4-methanol (Solubility issues) Crude->Imp_OH Excess Reagent CoA_Test CoA Testing (HPLC + NMR) Crude->CoA_Test Decision Decision Gate CoA_Test->Decision Reject REJECT BATCH (Risk of side-reactions) Decision->Reject 6-Cl > 0.15% Decision->Reject Purity < 98% Accept ACCEPT BATCH (Proceed to Coupling) Decision->Accept All Specs Met

Figure 1: Critical Impurity Carryover and CoA Decision Logic. Highlighting the risk of unreacted 6-chloronicotinic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71528744, Firsocostat. Retrieved from [Link][2]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Related Ethers. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in the known characteristics of its constituent chemical moieties—nicotinic acid and tetrahydro-2H-pyran derivatives—and align with standard best practices for chemical waste management.

Understanding the Compound: A Dual-Nature Molecule

  • Nicotinic Acid Moiety: Nicotinic acid is known to be readily biodegradable[1][2]. However, it is also classified as harmful to aquatic life[1]. This suggests that while it may break down in the environment, its direct release into the sanitary sewer system could pose a risk to aquatic ecosystems.

  • Tetrahydropyran Moiety: Tetrahydropyran and its derivatives are generally treated as chemical waste that should not be released into the environment[3][4]. Safe handling procedures for related compounds emphasize the use of closed containers for disposal[5].

Given this information, a conservative and responsible approach dictates that 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid be handled as a hazardous chemical waste.

Core Principles of Disposal

The fundamental principle guiding the disposal of this compound is containment and professional management . Under no circumstances should this chemical or its residues be disposed of down the drain[6]. The potential for environmental harm, however slight, necessitates a more controlled disposal pathway. Evaporation is also not an acceptable method of disposal[7].

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for researchers and laboratory personnel.

1. Immediate Waste Segregation at the Point of Generation:

  • Solid Waste:

    • Place any solid 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, into a designated, clearly labeled hazardous waste container[8].

    • The container must be made of a material compatible with the chemical and have a tightly fitting lid to prevent the release of dust or vapors[9].

  • Liquid Waste (Solutions):

    • Collect all solutions containing 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid in a dedicated, leak-proof hazardous waste container[8].

    • Do not mix this waste stream with other incompatible chemical wastes[7].

    • Ensure the container is properly vented if there is a potential for gas evolution, though this is not expected under normal conditions for this compound.

  • Empty Containers:

    • Thoroughly rinse containers that held 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid three times with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous liquid waste[8]. Subsequent rinses may also need to be collected depending on local regulations.

    • Once cleaned, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic[7].

2. Labeling of Waste Containers:

Proper labeling is a critical safety and regulatory requirement. All waste containers must be clearly and accurately labeled with the following information[7][8]:

  • The words "Hazardous Waste"

  • The full chemical name: "6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or research group

3. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory[7].

  • The SAA must be under the control of laboratory personnel and away from sinks or floor drains[7].

  • Ensure secondary containment is used for all liquid waste containers to mitigate the impact of potential spills[8].

  • Keep waste containers closed at all times, except when adding waste[8][9].

4. Arranging for Professional Disposal:

  • Once the waste container is full or has been in storage for a period defined by your institution's policies (often not to exceed a certain volume or time limit), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10][11].

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid.

DisposalWorkflow Start Waste Generated: 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid WasteType Is the waste solid, liquid, or a contaminated item? Start->WasteType SolidWaste Solid Waste: Place in labeled solid hazardous waste container. WasteType->SolidWaste Solid LiquidWaste Liquid Waste: Collect in labeled liquid hazardous waste container. WasteType->LiquidWaste Liquid ContaminatedItem Contaminated Item (e.g., PPE): Treat as solid hazardous waste. WasteType->ContaminatedItem Contaminated Storage Store container in designated Satellite Accumulation Area (SAA) with secondary containment. SolidWaste->Storage LiquidWaste->Storage ContaminatedItem->Storage Full Is the container full or ready for pickup? Storage->Full EHS Contact Environmental Health & Safety (EHS) or licensed waste disposal service. Full->EHS Yes End Proper Disposal Complete EHS->End

Caption: Decision workflow for the disposal of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid.

Quantitative Data Summary

Waste TypeContainer RequirementDisposal Method
Solid Residue Labeled, sealed, compatible containerCollection by licensed hazardous waste service
Liquid Solutions Labeled, sealed, leak-proof container with secondary containmentCollection by licensed hazardous waste service
Contaminated Items Labeled, sealed, compatible containerCollection by licensed hazardous waste service
Rinsate (First Rinse) Labeled, sealed, leak-proof container with secondary containmentCollection by licensed hazardous waste service

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The trust placed in us as scientists extends to the entire lifecycle of the materials we handle, from discovery to disposal.

References

  • NICOTINIC ACID EXTRA PURE . Loba Chemie. Available from: [Link]

  • Safety Data Sheet: Nicotinic acid . Carl ROTH. Available from: [Link]

  • (Niacin) MSDS CAS . oxfordlabchem.com. Available from: [Link]

  • Nicotinic Acid | C6H5NO2 . PubChem. Available from: [Link]

  • Chemical Waste Disposal Guidelines . Emory University. Available from: [Link]

  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol . Cole-Parmer. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Available from: [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. Available from: [Link]

  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol . Fisher Scientific. Available from: [Link]

  • Safety Data Sheet: Nicotinic acid . Carl ROTH. Available from: [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. Available from: [Link]

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth College. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.